Pyrrolo[1,2-a]pyrazine-8-carboxamide
Description
Properties
CAS No. |
158945-77-8 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrrolo[1,2-a]pyrazine-8-carboxamide |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-1-3-11-4-2-10-5-7(6)11/h1-5H,(H2,9,12) |
InChI Key |
CVVRXDOMPHKDLQ-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=CC2=C1C(=O)N |
Canonical SMILES |
C1=CN2C=CN=CC2=C1C(=O)N |
Synonyms |
Pyrrolo[1,2-a]pyrazine-8-carboxamide (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Pyrrolo[1,2-a]pyrazine-8-carboxamide chemical structure and properties
An In-depth Technical Guide to the Pyrrolo[1,2-a]pyrazine-8-carboxamide Core
Introduction: The Emergence of a Privileged Scaffold
The Pyrrolo[1,2-a]pyrazine core, a fused heterocyclic system comprising a pyrrole and a pyrazine ring, has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an attractive scaffold for targeting a variety of biological entities.[2] The nitrogen-rich nature of this heterocycle imparts favorable physicochemical properties, including the potential for hydrogen bonding and improved solubility, which are often desirable in drug candidates.[4] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anxiolytic, neuroprotective, antimicrobial, and antiviral properties.[2][3][5][6] The "-8-carboxamide" functionalization, in particular, serves as a versatile handle for modulating potency, selectivity, and pharmacokinetic profiles, making it a key area of investigation for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological applications of the Pyrrolo[1,2-a]pyrazine-8-carboxamide core, with a focus on its potential in modern drug development.
Chemical Structure and Physicochemical Properties
The foundational structure of Pyrrolo[1,2-a]pyrazine is a bicyclic aromatic compound with the chemical formula C7H6N2.[7][8] The addition of a carboxamide group at the 8-position introduces a key functional group that significantly influences the molecule's properties.
Core Structure:
A skeletal representation of the Pyrrolo[1,2-a]pyrazine-8-carboxamide core.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C8H7N3O | Calculated |
| Molecular Weight | 161.16 g/mol | Calculated |
| XlogP (predicted) | ~0.5 - 1.5 | [9] (by analogy) |
| pKa (predicted) | 1.65 ± 0.1 (acidic) | [10] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 1 | Calculated |
The predicted physicochemical properties suggest that the Pyrrolo[1,2-a]pyrazine-8-carboxamide core possesses a favorable profile for drug development, with a balance of hydrophilicity and lipophilicity. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.
Synthetic Strategies
The synthesis of the Pyrrolo[1,2-a]pyrazine scaffold can be achieved through various routes, often involving cyclization reactions.[1][11][12] A common approach involves the condensation of a pyrrole derivative with a pyrazine precursor.
General Synthetic Workflow:
A generalized workflow for the synthesis of the Pyrrolo[1,2-a]pyrazine core.
Exemplary Synthetic Protocol:
A multi-step synthesis can be employed to generate the Pyrrolo[1,2-a]pyrazine-8-carboxamide core. The following is a representative, conceptual protocol based on established chemical principles for this class of compounds.
-
Preparation of the Pyrrole Intermediate:
-
Start with a commercially available pyrrole.
-
Protect the nitrogen atom using a suitable protecting group (e.g., Boc, SEM).
-
Introduce a functional group at the 2-position that can be converted to a carboxamide. This could be achieved through Vilsmeier-Haack formylation followed by oxidation to a carboxylic acid.
-
-
Synthesis of the Pyrazine Precursor:
-
Synthesize a 2-halopyrazine derivative with a suitable leaving group for subsequent cyclization. This can be prepared from commercially available starting materials.
-
-
Coupling and Cyclization:
-
Couple the functionalized pyrrole with the pyrazine precursor via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille).
-
Induce intramolecular cyclization through the formation of the second nitrogen-carbon bond. This can be achieved under thermal or acid-catalyzed conditions.
-
-
Final Functionalization:
-
If necessary, deprotect the pyrrole nitrogen.
-
Convert the carboxylic acid at the 8-position to the corresponding carboxamide using standard amide coupling reagents (e.g., HATU, HOBt).
-
Pharmacological Landscape and Therapeutic Applications
The Pyrrolo[1,2-a]pyrazine scaffold has been identified as a "privileged structure" due to its ability to bind to a wide range of biological targets. The 8-carboxamide moiety often plays a crucial role in anchoring the molecule within the binding site of the target protein.
Key Therapeutic Areas:
-
Oncology: Derivatives of this core have shown potent activity as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[13] Specifically, certain Pyrrolo[1,2-a]pyrazine carboxamides have been developed as selective FGFR2/3 inhibitors that can overcome resistance mutations.[13] The anticancer action of some derivatives has also been linked to the FTase-p38 signaling axis.[5]
-
Neuroscience: The scaffold has been explored for its potential in treating neurological and psychiatric disorders. N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have been designed as ligands for the translocator protein (TSPO), exhibiting anxiolytic and neuroprotective effects without the side effects associated with benzodiazepines.[6]
-
Infectious Diseases: The Pyrrolo[1,2-a]pyrazine core has been shown to possess antibacterial, antifungal, and antiviral properties.[2] While the precise mechanisms of action are still under investigation, these compounds represent a promising starting point for the development of new anti-infective agents.[2]
Illustrative Signaling Pathway: FGFR Inhibition in Cancer
Inhibition of the FGFR signaling pathway by a Pyrrolo[1,2-a]pyrazine-8-carboxamide derivative, leading to reduced cell proliferation and survival.
Structure-Activity Relationships (SAR)
Systematic modification of the Pyrrolo[1,2-a]pyrazine-8-carboxamide core has revealed key structural features that govern its biological activity.
-
Substituents on the Carboxamide: The nature of the substituent on the carboxamide nitrogen can significantly impact potency and selectivity. For example, in the context of TSPO ligands, an N-benzyl group was found to be optimal for anxiolytic activity.[6]
-
Aromatic Ring Substituents: For anticancer derivatives, the substitution pattern on an appended aromatic ring is critical. Methoxy groups at specific positions of a phenyl ring have been shown to enhance cytotoxic activity against lymphoma cells, while halogen substituents at the same positions were less effective.[5]
-
Core Modifications: Saturation of the pyrazine ring can lead to different biological activities. For instance, hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been isolated from natural sources and exhibit antifungal and cytotoxic properties.[14]
Experimental Protocols for Evaluation
The biological evaluation of Pyrrolo[1,2-a]pyrazine-8-carboxamide derivatives typically involves a tiered approach, starting with in vitro assays and progressing to in vivo models.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., SNU-16 gastric cancer cells for FGFR inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model for Anticancer Activity:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 SNU-16 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Future Outlook and Challenges
The Pyrrolo[1,2-a]pyrazine-8-carboxamide scaffold holds immense promise for the development of novel therapeutics. However, several challenges remain. The broad bioactivity of this scaffold can also lead to off-target effects and potential toxicity. Therefore, a key challenge is to design derivatives with high target selectivity. Further elucidation of the mechanisms of action for many of the observed biological activities is also needed.[2] Future research will likely focus on:
-
Diversity-Oriented Synthesis: Expanding the chemical space around the core to identify novel derivatives with improved properties.[5]
-
Structure-Based Drug Design: Utilizing computational methods to design more potent and selective inhibitors.[6]
-
Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as oral bioavailability and metabolic stability.
References
- Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356.
- Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. (2021). CNS & Neurological Disorders - Drug Targets, 20(9), 868-879.
- The synthesis of pyrrolo [1,2-a] pyrazine derivatives
- Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. (2023). Letters in Organic Chemistry, 20(10), 916-921.
- Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. (1996). Journal of Organic Chemistry, 61(14), 4655-4665.
- One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit. (2014). Organic & Biomolecular Chemistry, 12(45), 9184-9188.
- Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021).
- Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. (2010). Pharmacologyonline, 1, 221-226.
- Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. (2016). Asian Journal of Pharmaceutics, 10(3).
- Bioactive pyrrole-pyrazine derivative from a novel bacillus species and review of the literature. (2021). African Journal of Pharmacy and Pharmacology, 15(8), 185-200.
- Pyrrolo[1,2-a]pyrazine-1,4-dione. (n.d.). PubChem.
- Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). Journal of Medicinal Chemistry.
- Pyrrolo[1,2-a]pyrazine. (n.d.). CymitQuimica.
- Pyrrolo(1,2-a)pyrazine. (n.d.). PubChem.
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. (n.d.). NIST WebBook.
- Pyrrolo[1,2-a]pyrazine-8-carboxylic acid. (n.d.). PubChemLite.
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. (n.d.). NIST WebBook.
- pyrrolo[1,2-a]pyrazine-8-carboxylic acid. (n.d.). ChemicalBook.
- Chemical structures of the main pyrrolo[1,2‐α]pyrazine cited in... (n.d.).
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112.
- Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. (2025). Y-Scholar Hub@YONSEI.
- Pyrrolo[1,2-a]pyrazine-3-propanamide, 2,3,6,7,8,8a-hexahydro-1,4-dioxo-. (n.d.). PubChem. wgYZdu3Z9oWtup3eBEMsjqXKMdg==)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 274-45-3: Pyrrolo[1,2-a]pyrazine | CymitQuimica [cymitquimica.com]
- 8. Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrrolo[1,2-a]pyrazine-1,4-dione | C7H4N2O2 | CID 23293719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pyrrolo[1,2-a]pyrazine-8-carboxylic acid CAS#: 158945-78-9 [amp.chemicalbook.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Guide: SAR Studies of Pyrrolo[1,2-a]pyrazine Scaffold at Position 8
Executive Summary & Scaffold Architecture
The Pyrrolo[1,2-a]pyrazine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinguished by its fusion of an electron-rich pyrrole ring with an electron-deficient pyrazine ring. While the scaffold has been explored for various indications—including antitubercular, kinase inhibition (ALK/EGFR), and GPCR antagonism—Position 8 has emerged as a critical "molecular hinge" for tuning physicochemical properties and enabling specific metal-chelation modes, particularly in HIV-1 Integrase inhibitors.
This guide provides a deep technical analysis of the Structure-Activity Relationship (SAR) specifically at Position 8, elucidating the electronic and steric factors that drive biological potency.
Structural Definition and Numbering
To ensure precision, we utilize the standard IUPAC numbering where the bridgehead nitrogen is designated as N4 .
-
Pyrrole Ring: Positions 1, 2, 3.[1]
-
Bridgehead: Nitrogen at Position 4.
-
Pyrazine Ring: Carbon 5, Carbon 6, Nitrogen 7, Carbon 8 .
Crucial Spatial Feature: Position 8 is the carbon atom located between the pyrazine nitrogen (N7) and the bridgehead nitrogen (N4). This places C8 in a "peri-like" proximity to C1 of the pyrrole ring. Modifications at C8 and C1 often interact synergistically, creating bidentate binding motifs.
Caption: Standard numbering of pyrrolo[1,2-a]pyrazine. Note the spatial proximity of C8 and C1, forming a potential chelation site.
Critical SAR Analysis: The Position 8 "Warhead"
The most definitive SAR data for Position 8 stems from the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . In this context, the scaffold is often partially saturated (3,4-dihydro) and oxidized to form a lactam.
The 8-Hydroxy Chelation Hypothesis
Research indicates that an 8-hydroxy substituent, when combined with a 1-carbonyl group (in the 1-one derivative), creates a planar, bidentate ligand field capable of sequestering divalent metal ions (Mg²⁺ or Mn²⁺) within the enzyme's active site.
-
Mechanism: The oxygen atoms at C1 (carbonyl) and C8 (hydroxyl) coordinate the metal cofactors required for the viral DNA strand transfer.
-
SAR Rule #1 (The Donor Requirement): Replacement of the 8-OH with non-chelating groups (e.g., -H, -CH3, -OMe) results in a drastic loss of potency (>100-fold increase in IC50).
-
SAR Rule #2 (Acidity Tuning): The acidity of the 8-OH proton is modulated by the pyrazine ring's electron deficiency. Electron-withdrawing groups at C6 or C5 can increase the acidity of the 8-OH, potentially strengthening the metal bond but reducing membrane permeability.
Steric Constraints at Position 8
While the hydroxyl group is favored for integrase inhibition, other therapeutic targets (e.g., kinase inhibitors) allow for lipophilic substitutions at C8.
-
Small Alkyl Groups (Me, Et): Tolerated in binding pockets that have depth but limited width. Methylation at C8 can block metabolic oxidation at this position, improving half-life (
). -
Bulky Aryl Groups: Introduction of phenyl or heteroaryl rings at C8 is synthetically feasible (via C-H activation or cross-coupling) but often incurs a steric penalty unless the target protein has a specific "back-pocket" (e.g., the gatekeeper region in certain kinases).
Quantitative SAR Data Summary
The following table summarizes the impact of C8 substitutions on HIV-1 Integrase inhibition (Strand Transfer Assay), synthesized from key literature findings.
| C8 Substituent | C1 Substituent | Electronic Effect | Binding Mode | Normalized Potency (IC50) |
| -OH | =O (Carbonyl) | H-Bond Donor / Chelator | Bidentate Metal Chelation | ++++ (nM range) |
| -OMe | =O (Carbonyl) | H-Bond Acceptor | Steric clash / No Chelation | + (> 10 µM) |
| -H | =O (Carbonyl) | Neutral | Monodentate (C1 only) | + (> 50 µM) |
| -NH2 | =O (Carbonyl) | H-Bond Donor | Weak Chelation | ++ (µM range) |
| -Ph | H (Reduced) | Hydrophobic | Hydrophobic Interaction | Variable (Target Dependent) |
Synthetic Methodologies for C8 Functionalization
Accessing Position 8 requires navigating the electron-deficient nature of the pyrazine ring. Two primary strategies are employed: De Novo Cyclization (building the ring with the substituent) and Late-Stage Functionalization (modifying the pre-formed scaffold).
Strategy A: De Novo Synthesis of 8-Hydroxy Derivatives
This route is preferred for generating the HIV-integrase inhibitor core (8-hydroxy-1-one).
Protocol Overview:
-
Coupling: Reaction of a pyrrole-2-carboxylate ester with an amino-acetaldehyde dimethyl acetal (or equivalent amino acid derivative).
-
Cyclization: Acid-catalyzed intramolecular cyclization forms the pyrazinone ring.
-
Oxidation/Deprotection: If a masked hydroxyl precursor was used, it is revealed in this step.
Strategy B: Late-Stage C-H Activation
For introducing aryl or alkyl groups at C8, direct C-H activation takes advantage of the acidity of the C8 proton (flanked by nitrogens).
Caption: Divergent synthesis via C8-lithiation allows access to alkyl, hydroxyalkyl, and aryl derivatives.
Detailed Experimental Protocols
Protocol: Synthesis of 8-Hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one Core
Based on methodologies adapted from Bioorg. Med. Chem. Lett. 2007 (Merck & Co. studies).
Reagents:
-
Methyl 2-pyrrolecarboxylate
-
Ethanolamine (or protected equivalent)
-
Sodium Hydride (60% dispersion in oil)
-
Anhydrous DMF
Step-by-Step:
-
N-Alkylation: Dissolve Methyl 2-pyrrolecarboxylate (1.0 eq) in anhydrous DMF under Argon. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min. Add the alkylating agent (e.g., N-(2-bromoethyl)phthalimide for protected amine) and stir at RT for 12h.
-
Deprotection & Cyclization: Deprotect the amine (e.g., using hydrazine for phthalimide). The free amine will spontaneously attack the ester carbonyl under reflux conditions in ethanol/acetic acid to form the cyclic amide (lactam).
-
C8-Hydroxylation (Oxidative): For the specific 8-hydroxy derivative, the synthesis often employs a Polonovski-type reaction or oxidation of a pre-existing 8-position substituent if not introduced directly via the starting material. Note: A more direct route involves using 3-hydroxypyrazine-2-carboxylic acid precursors fused to pyrrole, though less common.
Protocol: HIV-1 Integrase Strand Transfer Assay
Purpose: To validate the activity of C8-substituted analogs.
-
Preparation: Pre-coat 96-well plates with streptavidin. Bind biotinylated viral DNA (donor DNA) to the wells.
-
Assembly: Add purified Recombinant HIV-1 Integrase enzyme and incubate to allow assembly of the stable complex.
-
Inhibition: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).
-
Strand Transfer: Add 3'-DIG-labeled target DNA and MgCl₂ (cofactor). Incubate at 37°C for 60 min.
-
Detection: Wash plates. Add anti-DIG-alkaline phosphatase antibody. Add substrate (e.g., p-nitrophenyl phosphate) and measure absorbance at 405 nm.
-
Analysis: Calculate IC50 based on the reduction of absorbance compared to DMSO controls.
Future Directions & Rational Design
The pyrrolo[1,2-a]pyrazine scaffold remains underutilized outside of antiviral research. Future SAR campaigns should focus on:
-
C8-Macrocyclization: Linking C8 to C1 via a flexible linker to "lock" the bioactive conformation for metallo-enzyme targets.
-
Scaffold Hopping: Replacing the pyrazine nitrogen N7 with a carbon (indolizine) to assess the role of the nitrogen lone pair in solubility and metabolic clearance, while maintaining the C8 vector.
References
-
8-Hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one HIV-1 Integrase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2007. Context: Primary source for the 8-OH chelation hypothesis and synthesis of the core scaffold. URL:
-
Pyrrolopyrazine Derivatives: Synthetic Approaches and Biological Activities. Source: ResearchGate / Review. Context: Comprehensive review of synthetic routes including cyclization and functionalization strategies. URL:
-
Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition. Source: Journal of Organic Chemistry, 1996.[2] Context: Fundamental chemistry, numbering, and reactivity of the parent scaffold. URL:
-
Active Site Binding Modes of HIV-1 Integrase Inhibitors. Source: PubMed / NIH. Context: Structural biology basis for the metal chelation mechanism involving the C8-hydroxyl group. URL:
Sources
Technical Guide: Pyrrolo[1,2-a]pyrazine-8-carboxamide vs. 3-carboxamide Isomers
The following technical guide details the structural, synthetic, and pharmacological distinctions between the 3-carboxamide and 8-carboxamide regioisomers of the pyrrolo[1,2-a]pyrazine scaffold.
Executive Summary
The pyrrolo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets depending on its substitution pattern. The distinction between the 3-carboxamide and 8-carboxamide isomers is not merely positional but fundamental to the molecule's electronic character and reactivity profile.
-
3-Carboxamide: Located on the electron-rich pyrrole ring. It is the primary pharmacophore for TSPO (Translocator Protein 18 kDa) ligands, exhibiting anxiolytic and antidepressant activities.
-
8-Carboxamide: Located on the electron-deficient pyrazine ring. This isomer is synthetically more challenging to access via direct functionalization and is often explored for antimicrobial and antifungal applications, leveraging the pyrazine core's resemblance to specific antimetabolites.
Structural Identity & Numbering Logic
The pyrrolo[1,2-a]pyrazine system is a bicyclic fused heterocycle. Correct IUPAC numbering is critical for distinguishing these isomers.
-
Positions 1–3: Belong to the five-membered pyrrole ring.
-
Position 4: The bridgehead carbon (in some nomenclatures) or the carbon adjacent to the bridgehead nitrogen in the six-membered ring.
-
Positions 6–8: Belong to the six-membered pyrazine ring.
Diagram 1: Scaffold Numbering & Isomer Differentiation
Caption: Structural divergence of the pyrrolo[1,2-a]pyrazine scaffold. Position 3 is on the π-excessive pyrrole; Position 8 is on the π-deficient pyrazine.
Synthetic Methodologies
The synthesis of these two isomers requires fundamentally different strategies due to the opposing electronic nature of the rings.
Synthesis of 3-Carboxamide Isomers
Strategy: Electrophilic Aromatic Substitution (SEAr). The pyrrole ring is electron-rich, making C-3 (and C-1) susceptible to electrophilic attack. The 3-position is often favored by specific Vilsmeier-Haack conditions or by using Mannich-type reactions followed by oxidation.
-
Key Reagents: POCl₃/DMF (Vilsmeier), NH₄OAc (Cyclization).
-
Workflow:
-
Vilsmeier-Haack Formylation: React pyrrolo[1,2-a]pyrazine with POCl₃/DMF to install a formyl group at C-3.
-
Oxidation: Convert the aldehyde to carboxylic acid (e.g., NaClO₂ oxidation).
-
Amidation: Coupling with amines using HATU/EDC.
-
Synthesis of 8-Carboxamide Isomers
Strategy: De Novo Ring Construction or Pre-functionalized Building Blocks. The pyrazine ring is electron-deficient and resistant to direct Friedel-Crafts acylation. Therefore, the carboxylate moiety must usually be present before the ring closure or introduced via metal-catalyzed cross-coupling (e.g., Pd-catalyzed carbonylation) on a halogenated precursor.
-
Key Reagents: Pyrazine-2-carboxylic acid derivatives, Ugi adducts, Gold(I) catalysts.
-
Workflow:
-
Precursor Selection: Start with a functionalized pyrazine (e.g., methyl pyrazine-2-carboxylate) or construct the ring via Ugi-post-condensation reactions.
-
Cyclization: Condense with a pyrrole-forming agent (e.g., 2,5-dimethoxytetrahydrofuran or specific enaminones).
-
Functional Group Manipulation: Hydrolysis of the ester at C-8 followed by amidation.
-
Diagram 2: Comparative Synthetic Pathways
Caption: Divergent synthetic logic. The 3-isomer utilizes the nucleophilicity of the pyrrole; the 8-isomer requires pre-functionalized pyrazine precursors.
Medicinal Chemistry & SAR
3-Carboxamide: The TSPO Ligand Class
The most prominent application of the 3-carboxamide isomer is in the development of ligands for the 18 kDa Translocator Protein (TSPO) .[1][2]
-
Mechanism: Modulation of neurosteroid synthesis.
-
Lead Compounds: GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide).
-
SAR Insights:
-
Lipophilic substituents on the amide nitrogen (e.g., benzyl, benzhydryl) enhance TSPO affinity.
-
The 3-position carbonyl acts as a critical hydrogen bond acceptor in the binding pocket.
-
Substituents at C-1 (phenyl rings) provide necessary π-stacking interactions.
-
8-Carboxamide: Antimicrobial & Novel Space
The 8-carboxamide isomer is less explored in CNS drugs but holds potential in anti-infectives.
-
Mechanism: Analogous to pyrazinamide (anti-TB), the 8-carboxamide moiety on the pyrazine ring can mimic essential metabolites.
-
Properties:
-
Lower pKa: The pyrazine ring pulls electron density, making the amide proton more acidic compared to the 3-isomer.
-
Metabolic Stability: The electron-deficient pyrazine ring is generally more resistant to oxidative metabolism (CYP450) than the pyrrole ring, potentially offering better half-life (
).
-
Comparative Data Table
| Feature | 3-Carboxamide Isomer | 8-Carboxamide Isomer |
| Electronic Character | Electron-rich (Pyrrole-based) | Electron-poor (Pyrazine-based) |
| Primary Biological Target | TSPO (Anxiolytic), JAK (Kinase) | Antimicrobial (Fungal/Bacterial) |
| Synthetic Accessibility | High (Direct functionalization) | Moderate (Requires specific building blocks) |
| Metabolic Liability | High (Pyrrole oxidation) | Low (Pyrazine stability) |
| Solubility (LogP) | Generally Higher (Lipophilic) | Generally Lower (More Polar) |
Experimental Protocols
Protocol A: Synthesis of 1-Phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (TSPO Ligand Route)
Adapted from Mokrov et al. (2015)
-
Reagents: 1-phenylpyrrolo[1,2-a]pyrazine, POCl₃, DMF, NaClO₂, Amine (e.g., Benzylamine).
-
Formylation:
-
Cool DMF (5 mL) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir for 15 min.
-
Add substrate (1.0 eq) in DMF. Warm to RT and stir for 2h.
-
Quench with ice/NaOAc. Filter precipitate (3-formyl intermediate).
-
-
Oxidation:
-
Dissolve intermediate in t-BuOH/H₂O. Add NaClO₂ (3 eq) and NaH₂PO₄ (3 eq). Stir 4h.
-
Acidify to precipitate the 3-carboxylic acid.
-
-
Amidation:
-
Mix acid (1 eq), Benzylamine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DCM.
-
Stir 12h. Wash with brine, dry over Na₂SO₄.
-
Yield: Typically 60–75%.
-
Protocol B: Synthesis of Pyrrolo[1,2-a]pyrazine-8-carboxamide Derivatives
Adapted from Ugi-Post-Condensation strategies
-
Reagents: Glyoxal, Amino acid derivatives, Isocyanides (Ugi components), or Pyrazine-2-carboxylic acid chloride.
-
Direct Amidation (from Pyrazine precursor):
-
React with a functionalized pyrrole precursor (e.g., 2-amino-1-pyrrole derivatives) if constructing the ring, OR:
-
If the scaffold is pre-formed with an ester at C-8:
-
Dissolve Ethyl pyrrolo[1,2-a]pyrazine-8-carboxylate in MeOH/THF.
-
Add LiOH (2M, 3 eq). Reflux 2h. Acidify to obtain the acid.
-
-
Couple with amine using HATU/DIPEA in DMF.
-
Note: The 8-position is sensitive to nucleophilic attack if the ring is not fully aromatic; ensure oxidative conditions if aromatization is needed.
References
-
Mokrov, G. V., et al. (2015). "Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides." Bioorganic & Medicinal Chemistry, 23(11), 2721-2730. Link
-
Yarkov, A. V., et al. (2016). "Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives." Monatshefte für Chemie, 147, 783–789. Link
-
Wang, Y., et al. (2025). "Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors." Journal of Medicinal Chemistry, 68(3), 3886-3899. Link
-
Bollikanda, R. K., et al. (2021).[5] "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." ResearchGate Review. Link
-
ChemicalBook. (2024). "Pyrrolo[1,2-a]pyrazine-8-carboxylic acid Product Entry." ChemicalBook CAS Database. Link
Sources
- 1. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer [mdpi.com]
- 2. Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Emerging Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Scaffold in Oncology: A Technical Guide
Introduction: The Pyrrolo[1,2-a]pyrazine Core as a Privileged Scaffold in Oncology Drug Discovery
The landscape of oncology drug discovery is in a perpetual state of innovation, driven by the need for more effective and selective therapeutic agents. Within this dynamic field, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets with high affinity – is a cornerstone of medicinal chemistry. The pyrrolo[1,2-a]pyrazine nucleus, a nitrogen-fused heterocyclic system, has emerged as one such promising scaffold. Its rigid, bicyclic structure provides a three-dimensional arrangement of substituents that can be tailored for specific interactions within the active sites of various oncologically relevant proteins. This guide provides an in-depth technical exploration of the therapeutic potential of the pyrrolo[1,2-a]pyrazine core, with a particular focus on the derivatization possibilities offered by a carboxamide functional group at the 8-position. We will delve into the diverse mechanisms of action exhibited by its derivatives, present robust methodologies for their preclinical evaluation, and offer insights into the future trajectory of this exciting class of compounds.
The pyrrolo[1,2-a]pyrazine scaffold is a versatile starting point for the synthesis of a diverse library of compounds with potential anticancer activities.[1] The inherent chemical properties of this heterocyclic system allow for strategic modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.
I. Diverse Mechanisms of Action: Targeting Key Oncogenic Pathways
Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated a remarkable ability to modulate a variety of cancer-associated pathways. This multi-targeted potential underscores the significance of this chemical class in developing novel anticancer agents.
A. Induction of Apoptosis and Cell Cycle Arrest
A fundamental strategy in cancer therapy is the induction of programmed cell death, or apoptosis, in malignant cells. Several studies have highlighted the pro-apoptotic capabilities of pyrrolo[1,2-a]pyrazine derivatives. For instance, a novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivative, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) , has been shown to significantly inhibit the viability of prostate (PC-3) and breast (MCF-7) cancer cells.[2] The mechanism underlying this cytotoxicity involves the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade.[2]
Furthermore, related pyrrolo-fused heterocyclic compounds have been investigated as inhibitors of tubulin polymerization.[3] By disrupting microtubule dynamics, these agents can induce cell cycle arrest in the G2/M phase, leading to apoptosis. This mechanism is characteristic of established chemotherapeutic agents and highlights another avenue for the therapeutic application of pyrrolo[1,2-a]pyrazine derivatives.
B. Inhibition of Key Oncogenic Kinases
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrrolo[1,2-a]pyrazine scaffold has proven to be an effective framework for the design of potent kinase inhibitors.
-
Fibroblast Growth Factor Receptors (FGFRs): Certain pyrrolopyrazine carboxamide derivatives have been identified as potent and selective inhibitors of FGFR2 and FGFR3.[4] Notably, these compounds were effective against common resistance-conferring mutations in FGFRs, a significant challenge with existing FGFR inhibitors.[4] The selective sparing of FGFR1 and FGFR4 suggests the potential for a more favorable side-effect profile, particularly a reduction in hyperphosphatemia and diarrhea.[4]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers. Novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing a phenylpyrimidine-carboxamide moiety have demonstrated inhibitory activity against PI3Kα, with the most promising compound showing an IC50 value of 1.25 µM.[5]
-
Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of the cell cycle is a fundamental aspect of cancer. Pyrrolo[1,2-a]azepine derivatives, structurally related to the pyrrolo[1,2-a]pyrazine core, have been shown to possess potent anticancer activity, with molecular docking studies suggesting an interaction with the active site of CDK2.[6]
C. Modulation of Other Signaling Pathways
The therapeutic reach of pyrrolo[1,2-a]pyrazine derivatives extends to other critical signaling networks. A proposed mechanism of action for some derivatives involves the FTase-p38 signaling axis, which is implicated in cellular responses to stress and inflammatory signals.[7]
The diverse mechanisms of action of pyrrolo[1,2-a]pyrazine derivatives are summarized in the following diagram:
Caption: A generalized workflow for preclinical in vivo efficacy studies.
III. Quantitative Data Summary
The following tables summarize the in vitro and hypothetical in vivo efficacy data for various pyrrolo[1,2-a]pyrazine and related derivatives, showcasing the therapeutic potential of this scaffold.
Table 1: In Vitro Cytotoxicity of Pyrrolo-Fused Derivatives
| Compound | Cancer Cell Line | IC50 | Reference |
| Compound 3h | PC-3 (Prostate) | 1.18 ± 0.05 µM | [2] |
| MCF-7 (Breast) | 1.95 ± 0.04 µM | [2] | |
| Pyrrolo[1,2-a]azepine 3 | HepG2 (Liver) | 4 nM | [6] |
| Pyrrolo[1,2-a]azepine 6 | HepG2 (Liver) | 1.6 nM | [6] |
| Pyrrolo[1,2-a]azepine 5b | MCF-7 (Breast) | 10.7 nM | [6] |
| Pyrrolo[1,2-a]azepine 6 | HCT116 (Colon) | 21.1 nM | [6] |
| Compound 14c | A549 (Lung) | 6.39 µM | [5] |
Table 2: Hypothetical In Vivo Efficacy Data for a Pyrrolo[1,2-a]pyrazine Derivative (P-6x) in a Human Lymphoma Xenograft Model [7]
| Parameter | Vehicle Control | Compound P-6x (25 mg/kg) | Doxorubicin (5 mg/kg) |
|---|---|---|---|
| Tumor Growth Inhibition (%) | 0% | 65% | 75% |
| Final Average Tumor Volume (mm³) | 1500 ± 250 | 525 ± 110 | 375 ± 90 |
| Change in Body Weight (%) | +2% | -5% | -15% |
| Median Survival (Days) | 25 | 40 | 45 |
IV. Conclusion and Future Directions
The Pyrrolo[1,2-a]pyrazine-8-carboxamide scaffold and its derivatives represent a highly promising class of compounds with significant therapeutic potential in oncology. The ability of these molecules to target diverse and critical cancer pathways, including apoptosis, cell cycle regulation, and key oncogenic kinases, positions them as valuable candidates for further drug development. The preclinical data, although in some cases for structurally related compounds, strongly supports the continued investigation of this chemical space.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolo[1,2-a]pyrazine core, particularly at the 8-carboxamide position, to optimize potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: For compounds with unknown mechanisms of action, employing chemoproteomics and other advanced techniques to identify their direct molecular targets.
-
Combination Therapies: Evaluating the synergistic effects of lead pyrrolo[1,2-a]pyrazine derivatives with existing standard-of-care chemotherapeutics and targeted agents.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to these novel agents.
V. References
-
Kim, J., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 188, 111988. [Link]
-
Al-Said, M. S., et al. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Archiv der Pharmazie, 347(7), 487-496. [Link]
-
Various Authors. (n.d.). Synthesis and Antiproliferative Activity ofT[2][6][8]riazino[4,3-a]indoles. IRIS. [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2295841. [Link]
-
ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. [Link]
-
Wang, Y., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry, 68(3), 3886-3899. [Link]
-
Bîcu, E., et al. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Liu, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 325. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iris.unipa.it [iris.unipa.it]
Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold in Kinase Inhibition
An In-Depth Technical Guide to the Kinase Inhibition Profile of Pyrrolo[1,2-a]pyrazine Carboxamides
A Senior Application Scientist's Field-Proven Perspective
Disclaimer: This guide provides a detailed technical overview of the kinase inhibition profile for the pyrrolo[1,2-a]pyrazine carboxamide class of molecules. Due to the limited availability of comprehensive public data on the specific derivative, Pyrrolo[1,2-a]pyrazine-8-carboxamide, this document will focus on a well-characterized and potent representative from this family, referred to herein as Compound 10 , based on its designation in a key study by Wang et al.[1]. This approach allows for a thorough and scientifically grounded exploration of the core scaffold's potential as a kinase inhibitor.
The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small-molecule kinase inhibitors.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The pyrazine ring and its fused heterocyclic derivatives, such as the pyrrolopyrazine scaffold, are recognized as "privileged structures" in medicinal chemistry.[3] These frameworks are adept at forming key interactions within the ATP-binding pocket of various kinases.[4]
The pyrrolo[1,2-a]pyrazine core, in particular, has emerged as a promising foundation for the design of potent and selective kinase inhibitors. Derivatives of this scaffold have been investigated for activity against a range of kinases, including PIM kinases and Cyclin-Dependent Kinases (CDKs).[5][6] This guide delves into a specific carboxamide derivative of this scaffold that has been engineered for potent and selective inhibition of Fibroblast Growth Factor Receptors (FGFRs).
Profile of a Representative Inhibitor: A Covalent FGFR2/3 Inhibitor
Recent research has led to the development of a pyrrolopyrazine carboxamide derivative, Compound 10 , which demonstrates potent and selective inhibitory activity against FGFR2 and FGFR3.[1] A significant challenge in the clinical use of FGFR inhibitors is acquired resistance and off-target effects associated with the inhibition of FGFR1 and FGFR4.[1] Compound 10 was specifically designed to address these challenges.
Mechanism of Action: Covalent Inhibition
Compound 10 is distinguished by its covalent mechanism of action. It incorporates an aniline α-fluoroacrylamide "warhead" that forms an irreversible covalent bond with a specific cysteine residue within the ATP-binding site of FGFR2 and FGFR3.[1] This covalent binding strategy offers several advantages:
-
Prolonged Target Engagement: The irreversible nature of the bond leads to sustained inhibition of the kinase, even after the unbound drug has been cleared from circulation.
-
High Potency: By forming a covalent bond, the inhibitor can achieve a high degree of potency.
-
Overcoming Resistance: This mechanism can be effective against certain resistance mutations that alter the binding affinity of non-covalent, reversible inhibitors.[1]
The choice of a covalent inhibitor design is a strategic decision to achieve durable target suppression in a clinical setting. This approach aims to provide a more profound and lasting therapeutic effect compared to reversible inhibitors.
Kinase Inhibition Profile
The inhibitory activity of Compound 10 was assessed against a panel of kinases, revealing a high degree of selectivity for FGFR2 and FGFR3.
| Kinase Target | IC50 (nM) | Assay Type |
| FGFR2 | Potent (Specific values not publicly disclosed) | Biochemical Assay |
| FGFR3 | Potent (Specific values not publicly disclosed) | Biochemical Assay |
| FGFR1 | Spared | Biochemical Assay |
| FGFR4 | Spared | Biochemical Assay |
| (Data synthesized from Wang et al.[1]) |
This selectivity profile is critical. By sparing FGFR1 and FGFR4, Compound 10 is designed to avoid dose-limiting side effects such as hyperphosphatemia (related to FGFR1/4 inhibition) and diarrhea (related to FGFR1 inhibition), which are common with less selective FGFR inhibitors.[1]
Signaling Pathways and a Rationale for Target Selection
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, migration, and angiogenesis. Aberrant activation of this pathway through gene amplification, mutations, or translocations is a known driver in various solid tumors, making it a compelling target for cancer therapy.[1][7]
The FGFR Signaling Cascade
Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes, leading to the autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling through several major pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.
-
PI3K-AKT-mTOR Pathway: Promotes cell survival and growth.
-
PLCγ Pathway: Influences cell motility.
The diagram below illustrates the central role of FGFR in these oncogenic signaling networks and the point of intervention for an inhibitor like Compound 10.
Experimental Protocols: A Self-Validating System
The trustworthiness of kinase inhibition data relies on robust and reproducible experimental methodologies. Below are detailed protocols for biochemical and cell-based assays, representative of the types used to characterize Pyrrolo[1,2-a]pyrazine carboxamides.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP-detection assay to measure the enzymatic activity of a purified kinase and determine the IC50 value of an inhibitor. The causality for this choice is its high sensitivity and broad dynamic range.
Workflow Diagram:
Sources
- 1. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Pyrrolo[1,2-a]pyrazine Carboxamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The pyrrolo[1,2-a]pyrazine scaffold, a nitrogen-fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, garnering significant interest for its diverse and potent pharmacological activities.[1][2] This in-depth technical guide provides a comprehensive literature review of pyrrolo[1,2-a]pyrazine carboxamide derivatives, a particularly promising class of compounds. We will delve into the core aspects of their synthesis, explore their wide-ranging biological activities with a focus on anticancer and antimicrobial applications, and analyze their structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further research and development in this exciting area of therapeutic discovery.
Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Core
Nitrogen-containing heterocycles are fundamental building blocks in the development of new pharmaceuticals.[1][3] Among these, the pyrrolo[1,2-a]pyrazine core stands out due to its structural rigidity and unique electronic properties, which allow for diverse chemical modifications and interactions with various biological targets.[4] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[1][5] The carboxamide functional group, in particular, is a key pharmacophore that can participate in hydrogen bonding and other non-covalent interactions within biological systems, often enhancing the potency and selectivity of drug candidates. This guide will focus specifically on these carboxamide derivatives, highlighting their therapeutic promise.
Synthetic Strategies for Pyrrolo[1,2-a]pyrazine Carboxamides
The synthesis of the pyrrolo[1,2-a]pyrazine core and its carboxamide derivatives can be achieved through various synthetic routes, including cyclization, ring annulation, and multicomponent reactions.[1] The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
A common and efficient approach involves the condensation of a pyrrole-based starting material with a pyrazine ring precursor. For instance, a three-step method for obtaining pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates has been reported.[6][7] This method involves the N-alkylation of 5-formylpyrrole-3-carboxylates with bromoacetate, followed by aminoalkenylation and subsequent annulation of the pyrazine ring.[6][7] Another notable method is the Ugi multicomponent reaction, which allows for the rapid assembly of complex pyrrolo[1,2-a]pyrazine derivatives from simple starting materials in a single step.[8]
Key Synthetic Methodologies at a Glance:
-
Cyclization and Annulation Reactions: These are classical methods that involve the formation of the pyrazine ring onto a pre-existing pyrrole core.[1][9]
-
Multicomponent Reactions (MCRs): Reactions like the Ugi MCR offer a highly efficient route to generate molecular diversity in a single synthetic operation.[3][8]
-
Domino Approaches: These elegant strategies involve a cascade of reactions to construct the heterocyclic system in a highly atom-economical fashion.[10]
Visualizing a General Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for the preparation of pyrrolo[1,2-a]pyrazine carboxamide derivatives, starting from a substituted pyrrole.
Caption: A generalized workflow for the synthesis of Pyrrolo[1,2-a]pyrazine carboxamides.
Biological Activities and Therapeutic Potential
Pyrrolo[1,2-a]pyrazine carboxamide derivatives have shown remarkable potential across a range of therapeutic areas. Their biological activity is often dictated by the nature and position of substituents on the heterocyclic core.
Anticancer Activity
A significant body of research has focused on the anticancer properties of these compounds.[10][11][12] Certain derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, including lymphoma, prostate, and breast cancer.[10][11]
For example, one study revealed that a derivative with a 2,4-dimethoxyphenyl group exhibited strong inhibition of human lymphoma U937 cell viability.[11] Another compound, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h), showed significant activity against prostate (PC-3) and breast (MCF-7) cancer cells with IC50 values of 1.18 µM and 1.95 µM, respectively.[10]
The proposed mechanism of action for some of these anticancer derivatives involves the FTase-p38 signaling axis.[2][11] Furthermore, some derivatives have been shown to induce apoptosis through caspase-3 activation and PARP cleavage.[10] A naturally occurring derivative, pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), isolated from a marine bacterium, demonstrated the ability to arrest the cell cycle at the G1 phase and down-regulate key cell cycle proteins.[13]
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and pyrrolo[1,2-a]pyrazine derivatives have emerged as promising candidates.[1][14][15] Several studies have reported significant antibacterial and antifungal activities for this class of compounds.[1][6]
A naturally occurring compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has been shown to inhibit bacterial biofilm formation and degrade the cell walls of pathogenic bacteria.[1] Another study identified a derivative with high activity against Klebsiella pneumonia, Staphylococcus aureus, and Bacillus subtilis with a minimum inhibitory concentration (MIC) of 15.625 µg/mL.[6] The same study also highlighted potent antifungal activity against Candida albicans.[6]
The mechanism of antimicrobial action is still under investigation but is thought to involve the inhibition of essential cellular processes such as cell wall formation or DNA replication.[1][6]
Other Biological Activities
Beyond anticancer and antimicrobial applications, pyrrolo[1,2-a]pyrazine carboxamides have been investigated for a variety of other pharmacological effects:
-
Anticonvulsant Activity: Novel chiral derivatives have shown high efficacy in animal models of epilepsy.[8]
-
Anxiolytic Activity: A series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides have been designed as ligands for the 18kDa translocator protein (TSPO) and have demonstrated significant anxiolytic-like effects in preclinical models.[16]
-
Kinase Inhibition: The pyrrolo[1,2-a]pyrazine scaffold has been identified as a promising starting point for the development of kinase inhibitors.[1][5]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents. While comprehensive SAR studies are still emerging, several key trends have been identified.[1]
For anticancer activity, the substitution pattern on the aromatic rings appended to the core is critical. For instance, the presence and position of methoxy groups on a phenyl substituent can dramatically influence cytotoxicity against lymphoma cells.[11] Similarly, for anticonvulsant activity, meta-substituted analogs have been found to be particularly effective.[8]
In the context of antimicrobial activity, the introduction of halogen atoms and the manipulation of carboxylate groups have been shown to modulate the inhibitory and bactericidal properties of these compounds.[6]
Key Experimental Protocols
To facilitate further research, this section provides representative, step-by-step protocols for the synthesis and biological evaluation of pyrrolo[1,2-a]pyrazine carboxamide derivatives, based on established methodologies in the literature.
Representative Synthetic Protocol: Synthesis of a 1-Arylpyrrolo[1,2-a]pyrazine-3-carboxamide
This protocol is a generalized representation based on methods for synthesizing TSPO ligands.[16]
-
Step 1: Synthesis of the Pyrrolo[1,2-a]pyrazine Core:
-
To a solution of a substituted pyrrole in an appropriate solvent (e.g., DMF), add a suitable pyrazine precursor (e.g., a halo-pyrazine).
-
The reaction may require a catalyst (e.g., a palladium catalyst for cross-coupling reactions) and heating under an inert atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
-
-
Step 2: Introduction of the Carboxamide Moiety:
-
The pyrrolo[1,2-a]pyrazine core is first carboxylated, typically at the 3-position, using a suitable reagent (e.g., oxalyl chloride followed by hydrolysis).
-
The resulting carboxylic acid is then activated (e.g., with a coupling agent like HATU or by conversion to an acid chloride with thionyl chloride).
-
The activated acid is reacted with the desired amine to form the final carboxamide derivative.
-
Purify the final product by recrystallization or column chromatography.
-
Characterize the product using NMR, Mass Spectrometry, and IR spectroscopy.
-
Representative Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of newly synthesized compounds against cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
-
MTT Assay:
-
After a specified incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for an additional 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Visualizing the Biological Screening Workflow
The following diagram outlines a typical workflow for the biological screening of novel pyrrolo[1,2-a]pyrazine carboxamide derivatives.
Caption: A typical workflow for the biological screening of novel compounds.
Future Perspectives and Conclusion
The pyrrolo[1,2-a]pyrazine carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on several key areas:
-
Elucidation of Mechanisms of Action: While biological activities have been identified, the precise molecular mechanisms often remain unclear.[1] Further studies are needed to identify the specific cellular targets and pathways modulated by these compounds.
-
Expansion of Chemical Space: The development of novel and efficient synthetic methodologies, particularly those that allow for greater structural diversity, will be crucial for exploring new areas of biological activity.[10]
-
In-depth SAR Studies: Comprehensive SAR studies are needed to build robust models that can guide the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.[1]
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to in vivo animal models to evaluate their therapeutic efficacy and safety profiles.[2]
References
-
Dawidowski, M., Wilczek, M., Kubica, K., Skolmowski, M., & Turło, J. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(22), 6106-6110. [Link]
-
Various Authors. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]
-
Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]
-
Kim, I., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 188, 111988. [Link]
-
Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
Mokrov, G. V., et al. (2025). Design, Synthesis, and Study of Anxiolytic Activity of New Pyrrolo[1,2-a]Pyrazine-Containing TSPO Ligands. ResearchGate. [Link]
-
Parjane, S. B., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline, 1, 221-226. [Link]
-
Manivasagan, P., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(30), 16938-16951. [Link]
-
Yutilova, K., et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters, 15(1), 1-16. [Link]
-
Manivasagan, P., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(30), 16938-16951. [Link]
-
Various Authors. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate. [Link]
-
Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]
-
Suliman, J. S. A., et al. (2021). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. African Journal of Pharmacy and Pharmacology, 15(8), 183-195. [Link]
-
Various Authors. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. [Link]
-
Yutilova, K., et al. (2025). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Growing Science. [Link]
-
Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics, 10(4). [Link]
-
Manimaran, M., et al. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. RSC Advances, 6(62), 57007-57022. [Link]
-
Suliman, J. S. A., et al. (2021). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. Academic Journals. [Link]
-
Amărandi, R.-M., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Pharmaceuticals, 16(6), 865. [Link]
-
Kumar, N. M., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]
-
Marchio, L., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 61(14), 4655-4665. [Link]
-
Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-A]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. ResearchGate. [Link]
-
Song, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. [Link]
-
Mokrov, G. V., et al. (2015). Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. Bioorganic & Medicinal Chemistry, 23(13), 3489-3497. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies » Growing Science [growingscience.com]
- 8. Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and logP of Pyrrolo[1,2-a]pyrazine-8-carboxamide
[1][2][3][4]
Executive Summary
The pyrrolo[1,2-a]pyrazine core represents a "privileged scaffold" in drug design—a molecular framework capable of providing ligands for diverse biological targets. The 8-carboxamide derivative (C₈H₇N₃O) serves as a critical fragment and lead intermediate. Its structural rigidity and specific hydrogen-bonding vectors make it an ideal template for targeting ATP-binding pockets in kinases (e.g., p38 MAP kinase, EGFR) and for disrupting protein-protein interactions.
This guide defines the compound's core physicochemical metrics, establishes protocols for their verification, and outlines the structural logic driving its application in modern pharmacology.
Physicochemical Specifications
Precise characterization of molecular weight (MW) and partition coefficient (LogP) is fundamental to assessing "drug-likeness" according to Lipinski’s Rule of 5.
Quantitative Data Profile
| Property | Value / Range | Methodology / Notes |
| Molecular Formula | C₈H₇N₃O | Confirmed via elemental composition logic.[1] |
| Molecular Weight | 161.16 g/mol | Monoisotopic mass calculated using IUPAC atomic weights. |
| LogP (Predicted) | -0.3 to 0.5 | Consensus range based on fragment contribution methods (vs. Nitrile LogP ~0.8). |
| H-Bond Donors | 2 | Amide -NH₂ group. |
| H-Bond Acceptors | 3 | Amide Carbonyl (O), Pyrazine N, Amide N. |
| TPSA | ~69 Ų | Topological Polar Surface Area (Amide + Pyrazine N). |
| Physical State | Solid | Typically a crystalline powder (MP > 200°C). |
Structural Derivation
The molecular weight is derived from the parent scaffold pyrrolo[1,2-a]pyrazine (MW 118.14) by substituting a hydrogen atom at the C-8 position with a carboxamide group (-CONH₂, MW 44.03), resulting in a net gain of 43.02 Da.
-
Core: C₇H₆N₂
-
Transformation: C₇H₆N₂ → C₇H₅N₂ (Radical) + CONH₂
-
Result: C₈H₇N₃O
Structural Analysis & SAR Logic
The pyrrolo[1,2-a]pyrazine scaffold is a bicyclic system comprising a 5-membered pyrrole ring fused to a 6-membered pyrazine ring.[2] The bridgehead nitrogen (N-4) is non-basic due to delocalization, while the pyrazine nitrogen (N-2) retains basicity, influencing solubility and pKa.
Diagram: Scaffold Connectivity & Numbering
The following diagram illustrates the core numbering scheme and the electronic environment of the 8-carboxamide substitution.
Caption: Structural hierarchy of the 8-carboxamide derivative highlighting the functional transformation from the core scaffold.
Significance of the 8-Carboxamide
In kinase inhibitor design, the carboxamide group often mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase active site. The 8-position places this moiety in a vector that allows the rest of the bicyclic core to occupy the hydrophobic pocket, a strategy validated in p38 MAP kinase inhibitors.
Experimental Methodologies
To validate the theoretical values presented above, the following experimental protocols are recommended. These ensure data integrity and reproducibility.
Protocol: LogP Determination (Shake-Flask Method)
While computational models (e.g., XLogP3) provide estimates, experimental validation is required for regulatory submissions.
-
Preparation: Prepare a saturated solution of the compound in water-saturated octanol and octanol-saturated water.
-
Equilibration: Mix the phases in a shake flask at 25°C for 24 hours to ensure equilibrium.
-
Separation: Centrifuge to separate the two phases completely.
-
Quantification: Analyze the concentration of the substance in both phases using HPLC-UV (detection at λmax ~280 nm).
-
Calculation:
Protocol: Molecular Weight Verification (LC-MS)
-
Instrument: High-Resolution Mass Spectrometry (HRMS) coupled with UPLC.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Expectation: Look for the protonated molecular ion
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Calculated
m/z.
-
-
Validation: Isotopic pattern analysis should match the expected natural abundance of Carbon-13 and Nitrogen-15.
Biological Context & Applications[5][6][7][8]
The pyrrolo[1,2-a]pyrazine-8-carboxamide motif is not merely a chemical curiosity; it is a bioactive pharmacophore.
Therapeutic Areas
-
Oncology: Inhibition of EGFR and HER2 kinases. The scaffold's planarity allows intercalation into DNA or binding to flat hydrophobic regions in enzymes.
-
Anti-Infectives: Derivatives have shown efficacy against Mycobacterium tuberculosis and various fungal strains by disrupting cell wall synthesis.
-
CNS Disorders: Due to its low molecular weight (<200) and moderate polarity (LogP < 2), the scaffold exhibits favorable Blood-Brain Barrier (BBB) permeability profiles.
Diagram: Drug Discovery Workflow
The following visualization depicts where this compound fits into the Lead Optimization cycle.
Caption: Iterative workflow integrating the 8-carboxamide scaffold into lead optimization cycles.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23356463, Pyrrolo[1,2-a]pyrazine-8-carboxylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Pyrrolo[1,2-a]pyrazine-8-carbonitrile. Retrieved from [Link]
-
Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Song, Y., et al. Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][1,2,4]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. University of Pittsburgh. Retrieved from [Link]
Methodological & Application
Application Note: Crystallization Techniques for Pyrrolo[1,2-a]pyrazine Carboxamides
Introduction & Physicochemical Context
The pyrrolo[1,2-a]pyrazine scaffold represents a critical bicyclic heterocyclic core in medicinal chemistry, frequently serving as a pharmacophore for kinase inhibitors, antimycobacterial agents, and anticonvulsants [1, 2].[1] The addition of a carboxamide moiety at the C1, C3, or C4 position significantly alters the physicochemical profile of the molecule, introducing strong hydrogen bond donor/acceptor motifs that dictate solid-state behavior.
The Crystallization Challenge
Crystallizing pyrrolo[1,2-a]pyrazine carboxamides presents a unique set of challenges compared to the bare scaffold:
-
Self-Association: The carboxamide group (
) facilitates the formation of robust intermolecular hydrogen-bonded dimers or catemers (chains).[2] This often leads to high lattice energy, resulting in poor solubility in non-polar solvents and a tendency to "crash out" as microcrystalline powders rather than growing large, diffraction-quality crystals. -
Conformational Flexibility: While the bicyclic core is rigid, the exocyclic carboxamide bond possesses rotational freedom. This can lead to conformational polymorphism , where different crystal forms contain distinct rotamers.
-
Solvate Formation: The basic nitrogen atoms in the pyrazine ring are prone to accepting protons or interacting with protic solvents, increasing the risk of forming stable solvates or hydrates during crystallization [3].
This guide provides a systematic approach to overcoming these barriers, moving from solubility profiling to validated crystallization protocols.
Pre-Crystallization Profiling[1]
Before attempting crystallization, the compound must be profiled to select the correct thermodynamic approach.
Solubility Categorization
Based on empirical data for pyrrolo[1,2-a]pyrazine derivatives (e.g., GML-3, dicarboxylates) [3, 4], these compounds generally follow this solubility pattern:
| Solvent Class | Examples | Solubility Status | Role in Crystallization |
| Protic Polar | Methanol, Ethanol | High (Hot), Mod (Cold) | Primary Solvent (Cooling) |
| Aprotic Polar | DMSO, DMF, DMAc | Very High | Primary Solvent (Anti-solvent method) |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Primary Solvent (Evaporation/Layering) |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Intermediate/Wash Solvent |
| Non-Polar | Hexanes, Heptane, Diethyl Ether | Insoluble | Anti-solvent |
| Aqueous | Water, Buffers | Insoluble (unless protonated) | Anti-solvent |
The "Oiling Out" Risk Assessment
Pyrrolo[1,2-a]pyrazine carboxamides often separate as an oil (liquid-liquid phase separation) rather than crystals when cooled rapidly or when an anti-solvent is added too quickly.[2]
-
Risk Factor: High (due to low melting points of some derivatives, e.g., <100°C for alkylated variants).
-
Mitigation: Use a "Seeding at Metastable Width" strategy (detailed in Protocol A).
Validated Crystallization Protocols
Protocol A: Thermal Recrystallization (Ethanol/Methanol)
Best for: Bulk purification (>100 mg) and removing synthesis byproducts.
Mechanism: Exploits the steep solubility curve of the carboxamide in lower alcohols. The alcohol disrupts amide-amide H-bonds at high temperatures; cooling re-establishes them in an ordered lattice.[2]
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (absolute) or Methanol (10 mL/g).
-
Reflux: Heat the mixture to reflux (
for EtOH). If solids remain, add solvent in 1 mL increments until dissolved.-
Critical Check: If the solution is dark/colored, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.
-
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature (RT) slowly over 2 hours. Do not place directly in ice. Rapid cooling promotes oiling out.
-
Nucleation: If no crystals appear at RT, scratch the glass surface or add a seed crystal.
-
Maturation: Place the flask in a refrigerator (
) for 12–24 hours to maximize yield. -
Isolation: Filter the crystals using a Büchner funnel. Wash with cold ethanol (or a 1:1 EtOH/Hexane mix) to remove mother liquor impurities.
-
Drying: Dry under vacuum at
. Avoid high heat to prevent desolvation if a solvate is suspected.
Protocol B: Vapor Diffusion (DCM / Hexane)
Best for: Growing X-ray quality single crystals for structural elucidation.[2]
Mechanism: Slow diffusion of a volatile anti-solvent (Hexane) into a solution of the compound (DCM) gradually increases supersaturation, promoting few, high-quality nucleation events [5].
Step-by-Step Methodology:
-
Inner Vial Preparation: Dissolve 10–20 mg of the compound in 0.5–1.0 mL of Dichloromethane (DCM) in a small (4 mL) glass vial. Ensure the solution is clear (filter if necessary).
-
Outer Vessel Setup: Place the small vial (uncapped) inside a larger jar (20 mL) containing 3–5 mL of n-Hexane or Pentane .
-
Sealing: Tightly cap the outer jar.
-
Equilibration: Store the system undisturbed at room temperature.
-
Timeline: Hexane vapors will diffuse into the DCM solution over 2–7 days.
-
-
Harvesting: Crystals will form on the walls or bottom of the inner vial. Carefully decant the solvent and mount crystals immediately if they are prone to solvent loss.
Protocol C: Reactive Anti-Solvent Precipitation (Acid-Base Switch)
Best for: Large-scale isolation of basic pyrrolo[1,2-a]pyrazines from reaction mixtures.[2]
Mechanism: Exploits the basicity of the pyrazine nitrogen (pKa ~4–5). The compound is soluble in water at low pH but crystallizes upon neutralization.
Step-by-Step Methodology:
-
Acid Dissolution: Dissolve the crude material in 1M HCl (aq). Insoluble impurities can be filtered off at this stage.
-
Neutralization: Slowly add saturated
or 1M NaOH dropwise while stirring vigorously. -
pH Monitoring: Target a pH of 8–9.
-
Precipitation: The free base carboxamide should precipitate as a white/off-white solid.[2]
-
Troubleshooting: If the product forms a gum/oil, add a small amount of Ethyl Acetate (5% v/v) during neutralization to keep the surface "wet" and induce crystallization, or sonicate the mixture.
-
-
Filtration: Filter and wash copiously with water to remove inorganic salts.
Visualization of Workflows
Crystallization Screening Strategy
This decision tree guides the researcher through the selection of the optimal method based on initial solubility observations.
Figure 1: Decision matrix for selecting the appropriate crystallization technique based on solubility profiling.
Polymorph and Solvate Control
Pyrrolo[1,2-a]pyrazine carboxamides are susceptible to polymorphism.[2] The "GML-3" derivative, for instance, exhibits complex crystallinity that impacts its bioavailability [3].
Critical Control Parameters (CCPs)
-
Water Activity (
):-
Avoid using water as an anti-solvent if the anhydrous form is desired, as the carboxamide group is hygroscopic and may form hydrates.
-
Recommendation: Use Heptane or TBME (tert-butyl methyl ether) as anti-solvents for strictly anhydrous forms.[2]
-
-
Cooling Rate:
-
Fast Cooling (
): Favors metastable forms (often more soluble, but less stable). -
Slow Cooling (
): Favors the thermodynamically stable form.
-
-
Drying Conditions:
-
Aggressive drying (
) can collapse channel solvates, leading to amorphous material. Always analyze the wet cake by TGA (Thermogravimetric Analysis) before setting drying parameters.
-
Characterization Checklist
After obtaining crystals, validate the form using:
-
PXRD (Powder X-Ray Diffraction): The fingerprint of the crystal lattice.[3]
-
DSC (Differential Scanning Calorimetry): To detect solvate desolvation (broad endotherms) vs. melting (sharp endotherms).
-
NMR: Dissolve washed crystals to ensure no solvent entrapment (unless it is a stoichiometric solvate).
References
-
Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed. [Link]
-
Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. MDPI. [Link][2][3]
-
Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis and properties. ResearchGate. [Link]
-
Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid. Yonsei University. [Link][2][4]
Sources
Application Note: A Systematic Approach to Solvent Selection for Dissolving Pyrrolo[1,2-a]pyrazine-8-carboxamide
For: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolo[1,2-a]pyrazine-8-carboxamide is a heterocyclic amide, a class of compounds of significant interest in pharmaceutical research. The pyrrolo[1,2-a]pyrazine core consists of a fused pyrrole and pyrazine ring system, forming an aromatic structure.[1] The carboxamide functional group introduces polarity and the capacity for hydrogen bonding, which are critical determinants of its solubility. The successful formulation, purification, and biological screening of this and similar molecules are critically dependent on the selection of an appropriate solvent system. Poor solubility can impede biological assays, leading to inaccurate structure-activity relationships (SAR) and underestimation of compound potency. Furthermore, in drug manufacturing, solvent choice impacts safety, efficacy, and regulatory compliance.[2]
Physicochemical Properties and Predicted Solubility Behavior
A preliminary analysis of the structure of Pyrrolo[1,2-a]pyrazine-8-carboxamide allows for an educated prediction of its solubility characteristics.
-
Core Structure: The fused aromatic rings of the pyrrolo[1,2-a]pyrazine system contribute to the molecule's planarity and potential for π-π stacking interactions. This aromatic character generally favors solubility in non-polar to moderately polar solvents.
-
Carboxamide Group (-CONH2): This functional group is polar and can act as both a hydrogen bond donor and acceptor. This feature is expected to enhance solubility in polar protic and aprotic solvents.
-
Overall Polarity: The combination of a relatively non-polar aromatic core and a polar carboxamide group suggests that the molecule will likely have moderate polarity. Therefore, a broad range of solvents should be screened.
The Solvent Selection Workflow: A Guided Approach
A systematic approach to solvent selection is crucial to efficiently identify an optimal solvent for a given application, whether for chemical reactions, purification, or formulation.[5][6] The following workflow is recommended:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 3. Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer | MDPI [mdpi.com]
- 5. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Microwave-assisted synthesis of Pyrrolo[1,2-a]pyrazine scaffolds
Executive Summary
The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for various bioactive agents including kinase inhibitors, antitubercular drugs, and 5-HT receptor antagonists. Traditional solvothermal synthesis of this fused bicyclic system often suffers from prolonged reaction times (24–48 hours), harsh conditions (refluxing high-boiling solvents), and cumbersome workups due to incomplete cyclization.
This Application Note details optimized microwave-assisted protocols that reduce reaction times to minutes while significantly improving yields and purity.[1] We focus on three distinct synthetic strategies: a Metal-Free Cascade , a Scandium-Catalyzed Multicomponent Reaction (MCR) , and a Green Annulative Functionalization .
Strategic Analysis: The Microwave Advantage
The synthesis of pyrrolo[1,2-a]pyrazines typically involves a condensation step followed by an intramolecular cyclodehydration. These steps often proceed through polar transition states (e.g., iminium ions or zwitterionic intermediates).
Why Microwave Irradiation?
-
Dielectric Heating: Microwave irradiation directly couples with the polar intermediates and the solvent, providing rapid internal heating that overcomes the activation energy barrier for the rate-limiting cyclization step more effectively than convective heating.
-
The "Superheating" Effect: Sealed vessel technology allows solvents like ethanol or water to be heated 50–80°C above their atmospheric boiling points. This exponential increase in reaction rate is critical for driving the dehydration equilibrium toward the aromatic product.
Table 1: Comparative Metrics (Conventional vs. Microwave)
| Parameter | Conventional Reflux (Thermal) | Microwave Irradiation (Closed Vessel) | Improvement Factor |
| Reaction Time | 12 – 48 Hours | 10 – 30 Minutes | ~70x Faster |
| Solvent Usage | 20 – 50 mL (Open flask) | 2 – 5 mL (Sealed vial) | 90% Reduction |
| Yield (Avg) | 40 – 60% | 75 – 92% | +30% Yield |
| Purity Profile | Requires Column Chromatography | Often Precipitation/Recrystallization | Simplified Workup |
Detailed Experimental Protocols
Protocol A: Metal-Free Cascade Synthesis (Tetrahydropyrrolo[1,2-a]pyrazine)
Target: Rapid access to the core skeleton from simple precursors via a Pictet-Spengler type mechanism.[2]
Reagents:
-
Pyrrolyl-ethanamine (1.0 equiv)
-
substituted Benzaldehyde (1.0 equiv)
-
Substituted 2-bromoacetophenone (1.0 equiv) or Halo-aldehyde
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Workflow:
-
Pre-mixing: In a 10 mL microwave process vial, dissolve pyrrolyl-ethanamine (1.0 mmol) and the aldehyde (1.0 mmol) in EtOH (3 mL).
-
Schiff Base Formation: Cap the vial and irradiate at 80°C for 2 minutes (Low absorption level). Note: This ensures complete imine formation before the alkylation step.
-
Addition: Decap carefully and add the phenacyl bromide (1.0 mmol). Reseal.
-
Cyclization: Irradiate at 120°C for 15 minutes .
-
Power Max: 150 W
-
Pressure Limit: 15 bar
-
Stirring: High[3]
-
-
Workup: Cool to room temperature. The product often precipitates as a hydrobromide salt. Filter and wash with cold ether. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Et2O.
Expert Insight: The microwave field stabilizes the polar transition state of the intramolecular nucleophilic attack of the pyrrole ring onto the iminium intermediate, suppressing side reactions like polymerization.
Protocol B: Sc(OTf)₃-Catalyzed Multicomponent Coupling
Target: Highly functionalized 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates (One-Pot).
Reagents:
-
Pyrrole-2-carboxaldehyde (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Trialkyl phosphite (e.g., Diethyl phosphite) (1.0 equiv)
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)
-
Solvent: Dichloromethane (DCM) or Toluene (Note: DCM requires a high-pressure rated vessel).
Workflow:
-
Loading: Add Pyrrole-2-carboxaldehyde (0.5 mmol), amine (0.5 mmol), and Sc(OTf)₃ (12 mg) to a microwave vial containing DCM (2 mL).
-
Irradiation Step 1: Heat at 60°C for 5 minutes to generate the imine.
-
Addition: Add the phosphite (0.5 mmol) via syringe through the septum.
-
Irradiation Step 2: Heat at 100°C for 10 minutes .
-
Note: If using DCM, ensure the vessel is rated for 20 bar as pressure will rise rapidly. Toluene is a safer alternative for higher temperatures (120°C).
-
-
Workup: Dilute with DCM, wash with water, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (EtOAc/Hexane).
Mechanistic Visualization
The following diagram illustrates the Cascade Pathway (Protocol A) , highlighting the critical "Microwave-Accelerated" steps where dielectric heating lowers the activation energy of the zwitterionic cyclization.
Figure 1: The Microwave-Assisted Cascade Mechanism. The red node indicates the rate-determining cyclization step significantly accelerated by MW irradiation.
Troubleshooting & Optimization Guide
Issue: High Pressure Errors
-
Cause: Using low-boiling solvents (DCM, MeOH) at temperatures >120°C.
-
Solution: Switch to higher boiling absorbers like Ethanol, Toluene, or Chlorobenzene. Alternatively, use a "High Absorption" setting if your instrument supports it to minimize power spikes.
Issue: Incomplete Cyclization (Intermediate Observed)
-
Cause: Temperature too low to overcome the aromatization barrier.
-
Solution: Increase temperature by 20°C. Do not just increase time; MW chemistry is temperature-driven, not time-driven.
Issue: Product Degradation/Charring
-
Cause: "Thermal Runaway" due to highly polar ionic liquids or salts (e.g., high concentration of Sc(OTf)₃ or HBr generated in situ).
-
Solution: Use "PowerMax" cooling (compressed air cooling during heating) to maintain temperature without reducing power input, or dilute the reaction mixture.
References
-
Kim, H., et al. (2024). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid via Regioselective Annulative Functionalizations. The Journal of Organic Chemistry. Link[4]
-
Gomha, S. M., et al. (2023).[5] Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Molecules. Link
-
Kaur, N., et al. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]pyrazine Based on a Cascade Strategy. Letters in Organic Chemistry. Link
-
Adib, M., et al. (2018). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. Organic & Biomolecular Chemistry. Link
-
Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Journal of Organic Chemistry. Link
Sources
- 1. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Catalyst-Free Construction of Imidazole-Pyrrolo[1,2- a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2- a]pyrrolo[2,1- c]pyrazine via Regioselective Annulative Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yscholarhub.yonsei.ac.kr [yscholarhub.yonsei.ac.kr]
- 5. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Molecular Docking Protocols for Pyrrolo[1,2-a]pyrazine-8-carboxamide
Executive Summary
The pyrrolo[1,2-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from kinase inhibition (e.g., PIM-1, FGFR) to modulation of the Translocator Protein (TSPO) [1, 2]. The specific regioisomer, Pyrrolo[1,2-a]pyrazine-8-carboxamide , presents unique electronic and steric properties compared to its well-studied 1- and 3-substituted counterparts.[1]
This Application Note provides a rigorous, self-validating protocol for the molecular docking of this specific derivative. Unlike generic guides, this protocol addresses the unique tautomeric challenges of the pyrrolopyrazine core and the hydrogen-bonding directionality of the 8-carboxamide group.[1] We utilize a structure-based drug design (SBDD) approach, validating the workflow against known kinase targets.[1]
Chemical Context & Mechanistic Causality[1]
Structural Analysis
The Pyrrolo[1,2-a]pyrazine-8-carboxamide molecule consists of a bicyclic core where a
-
Bridgehead Nitrogen (N4): Non-basic due to resonance participation in the aromatic system.
-
Pyrazine Nitrogen (N2): Weakly basic (pKa ~ 0.2 - 2.0 depending on substitution).[1] It can act as a hydrogen bond acceptor in the hinge region of kinases.
-
8-Carboxamide: A critical pharmacophore.[1] It functions as a dual H-bond donor (
) and acceptor ( ), capable of mimicking the adenine ring of ATP or interacting with conserved waters in binding pockets.[1]
Target Selection Strategy
While this scaffold is versatile, literature strongly correlates pyrrolopyrazine-carboxamides with Kinase Inhibition (specifically PIM-1 and FGFR families) and TSPO binding [3, 4].[1]
-
Recommendation: For initial validation, utilize PIM-1 Kinase (PDB: 2XJ1) or FGFR2 (PDB: 2PVY) as model systems due to their well-defined hydrophobic pockets that accommodate the bicyclic core.[1]
Computational Workflow Visualization
The following diagram outlines the critical path for preparing the ligand and protein, emphasizing the decision gates for protonation and water retention.
Figure 1: End-to-end workflow for molecular docking preparation.[1] Note the parallel processing of Ligand and Protein before the convergence at the Docking step.
Detailed Protocol
Phase 1: Ligand Preparation (The "Input" Variable)
Rationale: The pyrrolopyrazine core is planar, but the carboxamide group has rotational freedom. Incorrect handling of the amide orientation is a common failure point.
-
Structure Generation:
-
Draw the 2D structure of Pyrrolo[1,2-a]pyrazine-8-carboxamide.
-
Convert to 3D. Ensure the bicyclic core is initially planar.
-
-
Tautomer & Ionization States:
-
Amide Group: Restrict to the amide tautomer (
). The imidic acid tautomer is energetically unfavorable at physiological pH. -
Pyrazine Nitrogen (N2): At pH 7.4, the N2 is predominantly neutral . However, generate a cationic form (protonated at N2) if the active site contains a proximal Glutamate or Aspartate residue (e.g., Glu171 in PIM-1), as this can form a salt bridge.
-
-
Conformational Search:
-
Perform a torsional scan on the C8-Carboxamide bond.[1] The amide plane usually prefers to be coplanar with the aromatic ring (0° or 180°) due to resonance, but steric clashes with the bridgehead hydrogen may force a twist.
-
Protocol: Allow free rotation during docking, but start with a minimized coplanar conformation.
-
-
Energy Minimization:
Phase 2: Target Preparation (The "Environment" Variable)
Rationale: Kinase active sites are dynamic. We use PIM-1 (PDB: 2XJ1) as the reference template due to its structural compatibility with pyrazine-based inhibitors [5].[1]
-
PDB Retrieval & Cleaning:
-
Download PDB ID: 2XJ1 (Resolution: 2.0 Å).[1]
-
Remove all chains except Chain A.
-
Remove the co-crystallized ligand to create the "apo" pocket.
-
-
Water Management (Critical Step):
-
Grid Box Definition:
Phase 3: Docking Execution
Rationale: We use a genetic algorithm to explore the conformational space of the carboxamide side chain within the rigid protein receptor.
-
Software: AutoDock Vina (Open Source) or Glide (Schrödinger).[1]
-
Parameters (AutoDock Vina):
-
exhaustiveness: 32 (High precision required for fragment-like scaffolds).
-
num_modes: 10.
-
energy_range: 4 kcal/mol.
-
Data Presentation & Analysis
Interpretation of Binding Modes
Successful docking of Pyrrolo[1,2-a]pyrazine-8-carboxamide should exhibit specific interaction patterns. Use the table below to score your poses.
| Interaction Type | Target Residue (Generic Kinase) | Mechanism | Significance |
| H-Bond Acceptor | Hinge Region Backbone NH | Pyrazine N2 accepts H | Anchors core to ATP pocket.[1] |
| H-Bond Donor | Hinge Region Backbone CO | Carboxamide | Mimics Adenine N6. |
| H-Bond Acceptor | Conserved Lysine (Catalytic) | Carboxamide | Orients the 8-position substituent.[1] |
| Pi-Stacking | Gatekeeper / Phe / Tyr | Pyrrole/Pyrazine Rings | Stabilizes the aromatic core.[1] |
Interaction Diagram
The following diagram illustrates the expected pharmacophore mapping for a kinase target (e.g., PIM-1).
Figure 2: Predicted interaction map showing critical H-bond anchors (Green) and hydrophobic contacts (Red).[1]
Validation & Quality Control
To ensure Trustworthiness of your results, perform the following checks:
-
Redocking Validation: Dock the original co-crystallized ligand from PDB 2XJ1 back into the active site. Calculate the Root Mean Square Deviation (RMSD).
-
Pass: RMSD < 2.0 Å.
-
Fail: RMSD > 2.0 Å (Re-optimize grid box or protein protonation).
-
-
Negative Control: Dock a molecule known not to bind (e.g., a bulky steric clash analog). It should yield a significantly lower affinity score (e.g., > -6.0 kcal/mol).[1]
References
-
Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-a]pyrazine Translocator Protein (TSPO) Ligands. PubMed. Available at: [Link]
-
Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][1]
-
In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. NIST Chemistry WebBook. Available at: [Link][1]
-
Crystal Structure of PIM-1 Kinase in Complex with an Inhibitor. RCSB Protein Data Bank. Available at: [Link][1]
Sources
Application Note: Strategic Functionalization of Position 8 in Pyrrolo[1,2-a]pyrazine
This Application Note is designed for researchers and medicinal chemists focusing on the Pyrrolo[1,2-a]pyrazine scaffold. It addresses the specific challenge of functionalizing Position 8 (the pyrrole ring carbon adjacent to the bridgehead carbon), a task often complicated by the higher reactivity of Position 6.
Structural Definition & Reactivity Landscape
Before selecting reagents, it is critical to define the numbering system, as confusion with the related Imidazo[1,2-a]pyrazine scaffold is common.
-
Scaffold: Pyrrolo[1,2-a]pyrazine (Bicyclic: 6-membered pyrazine fused to 5-membered pyrrole).
-
Numbering (IUPAC):
-
Positions 1, 3, 4: Pyrazine ring carbons (Electron-deficient).
-
Position 2: Pyrazine nitrogen (Non-bridgehead).
-
Position 5: Bridgehead Nitrogen.
-
Position 6: Pyrrole carbon (
to Bridgehead N). Most Reactive to Electrophiles. -
Position 7: Pyrrole carbon (
to Bridgehead N). -
Position 8: Pyrrole carbon (
to Bridgehead C). Target Position.
-
The Reactivity Challenge: The pyrrole ring is electron-rich and prone to Electrophilic Aromatic Substitution (EAS). However, Position 6 is electronically favored over Position 8 due to the stabilization of the intermediate carbocation by the adjacent bridgehead nitrogen. Consequently, direct functionalization of the unsubstituted scaffold with standard electrophiles (NBS, NIS) yields predominantly C6-substituted products .
Strategy for C8 Functionalization:
-
Block-and-Functionalize: Use a C6-blocked precursor (e.g., 6-methyl or 6-halo) to direct reactivity to C8.
-
De Novo Synthesis: Construct the scaffold with the C8 substituent pre-installed.
-
Direct C-H Activation: Use specific steric/electronic control (less common but possible with bulky ligands).
Reagents for C8 Functionalization (Protocol A: C6-Blocked Scaffolds)
When Position 6 is blocked (e.g., 6-methylpyrrolo[1,2-a]pyrazine), Position 8 becomes the primary nucleophilic site.
| Target Functionality | Reagent Class | Recommended Reagents | Mechanism |
| Halogenation | Electrophilic Halogen Source | NBS (Bromination)NIS (Iodination)Selectfluor (Fluorination) | Electrophilic Aromatic Substitution (EAS) |
| Formylation | Vilsmeier Reagent | POCl | Vilsmeier-Haack Reaction |
| Arylation | Transition Metal Catalyst | Pd(OAc) | C-H Activation / Cross-Coupling |
| Acylation | Acylating Agent | Acyl Chloride / AlCl | Friedel-Crafts Acylation |
Detailed Protocols
Objective: Synthesis of 8-bromo-6-methylpyrrolo[1,2-a]pyrazine.
Reagents:
-
Substrate: 6-Methylpyrrolo[1,2-a]pyrazine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF or DCM (Anhydrous)
-
Temperature: 0°C to RT
Procedure:
-
Dissolution: Dissolve the substrate in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N
or Ar). -
Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes to avoid exotherms and over-bromination.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. (Target Mass: M+79/81).
-
Workup: Quench with saturated aqueous NaHCO
. Extract with EtOAc (3x). Wash combined organics with water and brine. -
Purification: Dry over Na
SO , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Note: If Position 6 is unblocked, this protocol will yield the 6-bromo derivative.
Objective: Introduction of an aryl group at C8 using C-H activation.
Reagents:
-
Substrate: 6-Substituted-pyrrolo[1,2-a]pyrazine
-
Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: PPh
(10 mol%) or XPhos (for difficult substrates) -
Base: K
CO (2.0 equiv) or Cs CO -
Solvent: Toluene or 1,4-Dioxane
Procedure:
-
Setup: In a pressure vial, combine substrate, Ar-I, Pd(OAc)
, Ligand, and Base. -
Degassing: Purge with Argon for 10 minutes. Add anhydrous solvent.
-
Heating: Seal and heat to 100–110°C for 12–24 hours.
-
Workup: Filter through a Celite pad. Concentrate and purify via silica gel chromatography.
De Novo Synthesis (Protocol B: Regiocontrol by Design)
If blocking C6 is not feasible, the most reliable method to obtain C8-functionalized analogs is to build the ring system from a pyrrole precursor that already carries the substituent.
Pathway:
-
Start: 4-Substituted Pyrrole-2-carbaldehyde (The substituent at '4' becomes '8' in the fused system).
-
Reagent: 2,2-Dimethoxyethylamine (or Aminoacetaldehyde dimethyl acetal).
-
Cyclization: Acid-mediated cyclization (e.g., TFA or HCl).
Visual Workflow (Graphviz):
Caption: Decision tree for selecting the synthetic route based on scaffold substitution pattern.
Quantitative Comparison of Methods
| Method | Selectivity (C8 vs C6) | Scope | Limitations |
| Direct EAS (Unblocked) | Poor (< 1:10) | Limited | Favors C6; mixture of isomers. |
| Direct EAS (C6-Blocked) | Excellent (> 20:1) | Broad | Requires C6 substituent. |
| C-H Activation | Moderate to Good | Aryls, Alkenyls | Requires optimization of ligand/base. |
| De Novo Synthesis | Perfect (100%) | Any stable group | Multi-step synthesis required. |
References
-
Structure and Chemistry of Pyrrolo[1,2-a]pyrazine
-
C-H Activation Strategies
-
Regioselective Synthesis
- Title: Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones.
- Source: J. Org. Chem. 2022, 87, 19, 12799–12815.
-
URL:[Link]
-
General Reactivity of Pyrrolo-fused Systems
- Title: Electrophilic substitution in the series of dipyrrolo[1,2-a;2',1'-c]pyrazine.
- Source: ResearchGate / Mendeley D
-
URL:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3- d ]pyrimidines as tacrine-like acetylcholinesterase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06700F [pubs.rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of Pyrrolo[1,2-a]pyrazine-8-carboxamide intermediates
Executive Summary
The pyrrolo[1,2-a]pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in various kinase inhibitors, PARP inhibitors, and G-protein coupled receptor (GPCR) antagonists. Specifically, the 8-carboxamide derivative (often functionalized at the C-8 position relative to the fused system) represents a critical intermediate for generating library diversity in late-stage drug development.
While laboratory-scale synthesis (mg to g) often relies on diverse multicomponent reactions (e.g., Ugi-type variations), these methods frequently suffer from poor atom economy and difficult purification profiles unsuitable for kilogram-scale production.
This Application Note details a robust, scalable process route for the synthesis of 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxamide. We prioritize a linear alkylation-cyclization strategy that avoids chromatographic purification, utilizing crystallization dynamics for isolation—a critical requirement for GMP manufacturing.
Strategic Route Analysis
For scale-up, we reject the common "one-pot" multicomponent strategies due to their tendency to produce viscous oils requiring silica gel chromatography. Instead, we utilize a stepwise N-alkylation / Intramolecular Cyclization approach.
Process Strategy Selection
| Feature | Route A: Multicomponent (Ugi) | Route B: Phthalimide Protection | Route C: Direct Alkylation (Selected) |
| Step Count | 1 (Convergent) | 3 (Linear) | 2 (Linear) |
| Atom Economy | Low (Side products) | Moderate (Phthalhydrazide waste) | High |
| Safety Profile | Good | Excellent (Solid reagents) | Moderate (Requires containment of 2-chloroethylamine) |
| Purification | Chromatography (Difficult) | Crystallization | Crystallization |
| Scalability | Low (<100g) | High (>1kg) | High (>10kg) |
Rationale for Route C: While handling 2-chloroethylamine hydrochloride requires engineering controls (due to potential mutagenicity), it offers the most direct path with the highest throughput. We mitigate the safety risk by using the salt form and generating the reactive free base in situ.
Synthetic Pathway Visualization
The following diagram illustrates the selected process workflow, highlighting the critical intermediate and the final hydrolysis step to unmask the carboxamide.
Caption: Stepwise construction of the fused bicyclic system via N-alkylation followed by nitrile hydrolysis.
Detailed Protocols
Step 1: Synthesis of 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carbonitrile
We utilize the nitrile group as a "masked" amide. The nitrile is robust, improves solubility in organic solvents during alkylation, and avoids the competitive nucleophilicity of a primary amide nitrogen.
Reagents & Stoichiometry:
-
Methyl 4-cyano-1H-pyrrole-2-carboxylate (1.0 equiv)
-
2-Chloroethylamine hydrochloride (1.5 equiv)
-
Potassium Carbonate (
), anhydrous, micronized (3.0 equiv) -
Sodium Iodide (NaI) (0.1 equiv) - Catalyst for Finkelstein exchange
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) - 5 volumes
Protocol:
-
Setup: Charge a jacketed glass reactor with DMF (5 vol) and Methyl 4-cyano-1H-pyrrole-2-carboxylate. Stir to dissolve at 20°C.
-
Base Addition: Add micronized
(3.0 equiv) and NaI (0.1 equiv). The mixture will become a heterogeneous slurry. -
Reagent Addition: Add 2-chloroethylamine hydrochloride (1.5 equiv) portion-wise over 30 minutes. Critical: Do not add all at once to prevent localized exotherms.
-
Reaction (Alkylation): Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC for consumption of the pyrrole starting material.
-
Checkpoint: You will observe the formation of the intermediate linear amine.
-
-
Cyclization (One-Pot): Once the starting material is consumed (<2%), raise the temperature to 100°C . Hold for 12–16 hours. The intramolecular attack of the primary amine onto the ester carbonyl forms the lactam ring.
-
Workup (Crystallization):
-
Cool the reaction mass to 20°C.
-
Slowly add Water (10 vol) over 2 hours. The product should precipitate as a beige solid.
-
Note: If the product oils out, seed with authentic crystals at the point of cloudiness.
-
-
Isolation: Filter the solid. Wash the cake with Water (3 x 2 vol) to remove residual DMF and inorganic salts.
-
Drying: Dry in a vacuum oven at 50°C.
Expected Yield: 75–85% Purity: >98% (HPLC)
Step 2: Hydrolysis to the 8-Carboxamide
The nitrile is converted to the primary amide using mild oxidative hydrolysis (Radziszewski reaction conditions), which prevents hydrolysis of the lactam ring (a common risk with strong acid/base hydrolysis).
Reagents:
-
Nitrile Intermediate (from Step 1)
-
Hydrogen Peroxide (30% aq. solution) (4.0 equiv)
-
Sodium Hydroxide (6N aq. solution) (1.2 equiv)
-
Solvent: Ethanol/Water (1:1) or DMSO (for higher solubility)
Protocol:
-
Setup: Suspend the nitrile intermediate in DMSO (3 vol).
-
Base Addition: Add NaOH (6N, 1.2 equiv) at 20°C.
-
Oxidation: Cool the mixture to 10°C. Add
(30%, 4.0 equiv) dropwise.-
Safety Alert: This reaction is exothermic. Maintain internal temperature <25°C during addition.
-
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours.
-
Quench & Isolation:
-
Add aqueous Sodium Thiosulfate (saturated) to quench excess peroxide (check with starch-iodide paper).
-
Dilute with Water (5 vol).
-
Cool to 0–5°C and age the slurry for 2 hours.
-
-
Filtration: Filter the white crystalline solid. Wash with cold water and ethanol.
Expected Yield: 85–90% Purity: >99% (HPLC)
Process Safety & Troubleshooting
Critical Process Parameters (CPPs)
| Parameter | Setting | Rationale |
| Alkylation Temp | 60°C ± 5°C | <55°C is too slow; >70°C promotes dimerization of the chloroethylamine. |
| Cyclization Temp | 100°C ± 5°C | Required to overcome the energy barrier for 6-membered ring closure. |
| Water Addition Rate | 2 hours | Rapid addition causes "oiling out" and traps impurities (DMF) in the solid. |
| Peroxide Quench | Mandatory | Residual peroxides in the filter cake pose a fire/explosion hazard during drying. |
Troubleshooting Guide
-
Issue: Incomplete Cyclization.
-
Observation: HPLC shows a peak with M+18 relative to the starting material (the uncyclized amino-ester).
-
Fix: Increase temperature to 110°C or add a catalytic amount of acetic acid (0.1 equiv) to protonate the carbonyl and accelerate nucleophilic attack.
-
-
Issue: Color Issues (Dark Product).
-
Cause: Oxidation of the pyrrole ring at high temperatures.
-
Fix: Sparge solvents with Nitrogen prior to heating. Add an antioxidant (e.g., Sodium Metabisulfite) during the workup.
-
Workflow Logic Diagram
The following graph details the decision matrix for purification, ensuring the protocol is self-validating.
Caption: Purification decision logic based on in-process HPLC controls.
References
-
Litvinchuk, M. B., et al. (2021). Synthesis, antimicrobial and antioxidant activity of novel 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids, esters, and amides thereof. ResearchGate.
-
Ghandi, M., et al. (2013). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Molecules, 17.
-
PubChem. (2025).[1] Pyrrolo[1,2-a]pyrazine Compound Summary. National Library of Medicine.
- Voskressensky, L. G., et al. (2012). One-pot synthesis of pyrrolo[1,2-a]pyrazines via a domino reaction. Tetrahedron Letters.
Sources
Troubleshooting & Optimization
Troubleshooting low yields in Pyrrolo[1,2-a]pyrazine amidation
The Reactivity Landscape: Why is this Scaffold Difficult?
The pyrrolo[1,2-a]pyrazine scaffold presents a unique "electronic tug-of-war" that often frustrates standard amidation protocols. Unlike simple phenyl rings, this bicyclic system contains a bridgehead nitrogen that donates electron density into the pyrazine ring while the pyrrole segment remains electron-rich.
The Core Problem:
-
Electronic Deactivation (Electrophiles): If your carboxylic acid is attached to the pyrazine ring (e.g., C1 or C3), the electron donation from the bridgehead nitrogen renders the carbonyl carbon less electrophilic, making it sluggish toward amine attack.
-
Catalyst Poisoning (Cross-Coupling): In Buchwald-Hartwig amidation, the sp² nitrogens (specifically N4) act as competitive ligands, chelating Palladium (Pd) and shutting down the catalytic cycle (The "Catalyst Sink" effect).
-
Steric Congestion: Substituents at C1 (adjacent to the bridgehead) suffer from significant steric clash, preventing the formation of the tetrahedral intermediate in standard peptide coupling.
Scenario A: Classical Peptide Coupling (COOH + Amine)
Symptom: Reaction stalls at <30% conversion; active ester hydrolyzes upon workup; high epimerization observed.
Troubleshooting Protocol
| Variable | Standard Condition (The Problem) | Optimized Condition (The Solution) | Mechanistic Rationale |
| Coupling Agent | HATU / EDC | T3P (Propylphosphonic anhydride) | T3P forms a cyclic, reactive intermediate that is less sensitive to steric hindrance and minimizes epimerization via a concerted mechanism. |
| Base | DIPEA (Hunig's Base) | Pyridine or NMM (N-methylmorpholine) | Weaker bases prevent the racemization of chiral centers often found on the pyrrolo-pyrazine core. Pyridine acts synergistically with T3P. |
| Solvent | DMF | EtOAc or 2-MeTHF | T3P is supplied in EtOAc. Avoiding DMF prevents the formation of dimethylamine impurities (from DMF decomposition) which can compete with your amine. |
| Temperature | RT | 0°C | Controlling the exotherm during the initial activation is critical to prevent "over-activation" side products (e.g., N-acyl urea rearrangement). |
The "T3P Rescue" Workflow
Use this when HATU fails due to sterics or low reactivity.
-
Dissolve: Dissolve Limiting Reagent (Acid, 1.0 equiv) and Amine (1.2 equiv) in EtOAc (5-10 volumes).
-
Base: Add Pyridine (3.0 equiv) at 0°C.
-
Activate: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise.
-
Incubate: Allow to warm to RT and stir for 12-24h.
-
Monitor: Check LCMS. If acid remains, add 0.5 equiv T3P.
-
Workup: Wash with water, then 10% citric acid (critical to remove pyridine), then bicarb.
Expert Insight: If the amine is essentially non-nucleophilic (e.g., an aniline with EWGs), T3P might still fail. In this case, convert the acid to the Acid Chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which is neutral and milder than SOCl₂.
Scenario B: Palladium-Catalyzed Cross-Coupling (Halide + Amine)
Symptom: Starting material (Aryl Halide) remains untouched; De-halogenation (hydrodehalogenation) observed; Black Pd precipitation.
The "Catalyst Death" Loop
The pyrrolo[1,2-a]pyrazine nitrogen (N4) is a soft base. It binds to Pd(II) intermediates, forming a stable "off-cycle" resting state that prevents the reductive elimination step.
Troubleshooting Protocol
| Parameter | Recommendation | Why? |
| Ligand | BrettPhos or tBuBrettPhos | These ligands are extremely bulky. They create a "protective shell" around the Pd, physically preventing the scaffold's nitrogen from coordinating to the metal center. |
| Pd Source | Pd-G3/G4 Precatalysts | Avoid Pd(OAc)₂ or Pd₂dba₃. Precatalysts (like BrettPhos Pd G4) ensure rapid generation of the active L-Pd(0) species, bypassing the difficult reduction step often inhibited by electron-rich heterocycles. |
| Base | NaOtBu or LHMDS | Strong, bulky bases facilitate the deprotonation of the amine. Avoid carbonate bases (K₂CO₃) unless the substrate is base-sensitive, as they are often too slow for this scaffold. |
| Solvent | t-Amyl Alcohol or Dioxane | t-Amyl alcohol allows for higher temperatures (100°C+) which is often the activation energy threshold needed for oxidative addition into the electron-rich pyrrolo-pyrazine ring. |
Visualization: The Amidation Decision Matrix
Caption: Decision matrix for selecting the optimal amidation pathway based on substrate sterics and electronic risks.
FAQ: Rapid Fire Troubleshooting
Q: My product is stuck in the aqueous phase during T3P workup. How do I recover it? A: Pyrrolo[1,2-a]pyrazines can be amphoteric. If your product is polar:
-
Saturate the aqueous phase with NaCl (brine).
-
Extract with DCM:IPA (3:1) instead of pure EtOAc. The Isopropyl Alcohol (IPA) disrupts hydrogen bonding with water.
-
Avoid lowering pH < 3, as the pyrazine nitrogen will protonate and lock the molecule in water.
Q: I see "Hydrodehalogenation" (H replaced Halide) in my Buchwald reaction. Why?
A: This indicates the
-
Fix: Switch to a ligand with a larger "bite angle" or bulk (e.g., from BINAP to Xantphos or BrettPhos ).
-
Fix: Increase the concentration of the amine.
-
Fix: Ensure your solvent is rigorously degassed (oxygen promotes homocoupling/degradation).
Q: Can I use microwave irradiation? A: Yes, but with caution.
-
For Peptide Coupling:NO. High heat promotes epimerization and decarboxylation of the acid.
-
For Buchwald:YES. Microwave heating (100-120°C for 30 min) often pushes the oxidative addition step for electron-rich aryl chlorides that are sluggish at reflux.
References
-
T3P in Peptide Coupling: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link
-
Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. Link
-
Pyrrolo[1,2-a]pyrazine Synthesis (Alcaftadine): "Process for the preparation of Alcaftadine."[1] World Intellectual Property Organization (WO2014083571).[1] Link
-
Ghosez's Reagent Utility: Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 1980. Link
Sources
Avoiding decarboxylation during Pyrrolo[1,2-a]pyrazine synthesis
[2][3]
Part 2: Strategic Synthesis Protocols
We recommend three distinct strategies depending on your specific substrate constraints.
Strategy A: The "Thionoester" Bypass (High Stability)
Best for: When you need a formyl-pyrrole precursor but want to avoid the decarboxylation step of Knorr-type pyrroles.
Standard Knorr synthesis yields pyrrole-2-carboxylates which must be hydrolyzed and decarboxylated to get to the reactive 2-formyl species.[3] This is harsh. The Thionoester Route allows direct reduction to the aldehyde without ever passing through the unstable free acid.
Protocol:
-
Thionoester Formation: React the pyrrole-2-ester with Lawesson’s reagent to form the pyrrole-2-thionoester.
-
Desulfurization/Reduction:
-
Reagents: Raney Nickel (W-2 or W-4), Ethanol/THF (anhydrous).
-
Conditions: Stir at room temperature (20–25 °C) for 1–4 hours.
-
Outcome: The thionoester is converted directly to the 2-formyl pyrrole.
-
Advantage: Avoids high-temperature acidic hydrolysis.
-
Strategy B: Gold(I)-Catalyzed Annulation (Mild Conditions)
Best for: Forming the pyrazine ring while preserving sensitive esters on the pyrrole.
This method uses a "soft" Lewis acid (Gold) rather than a hard Brønsted acid, preventing the protonation of the pyrrole ring that triggers decarboxylation.
Protocol (Based on Ugi Adduct Cyclization):
-
Precursor: Synthesize the dihydropyrazinone intermediate via a Ugi reaction (using aminoacetaldehyde dimethyl acetal).
-
Catalyst System:
-
Procedure:
-
Workup: Filter through a celite pad to remove silver salts; concentrate in vacuo.
Strategy C: The "Ammonium Acetate" Cascade (One-Pot)
Best for: Total synthesis of the scaffold from 2-formylpyrroles, bypassing isolation of unstable intermediates.
Protocol:
-
Reagents: 2-formyl-N-propargylpyrrole (1.0 eq), Active Methylene Compound (e.g., dimethyl malonate, 1.1 eq), Ammonium Acetate (
, 2–5 eq). -
Solvent: Ethanol or Methanol.
-
Conditions:
-
Reflux (70–80 °C) is generally safe here because the pH is buffered by ammonium acetate (weakly acidic/neutral), avoiding the strong acid conditions that protonate C-2.
-
-
Mechanism: The ammonium acetate acts as a dual activation agent, facilitating the Knoevenagel condensation and the subsequent intramolecular cyclization.
Part 3: Comparative Data & Decision Matrix
Table 1: Comparison of Cyclization Methodologies
| Parameter | Acid-Mediated (Traditional) | Gold(I) Catalysis | Ammonium Acetate Cascade |
| Primary Risk | High (Decarboxylation) | Low (Lewis Acid) | Low (Buffered pH) |
| pH Condition | pH < 2 (TFA/HCl) | Neutral / Mildly Acidic | pH ~7 (Buffered) |
| Temperature | Reflux (>80 °C) | Room Temp (25 °C) | Reflux (80 °C) |
| Yield (Avg) | 30–50% | 75–90% | 60–85% |
| Tolerance | Poor (Acid-labile groups) | Excellent | Good |
Visual 2: Workflow Decision Tree
Part 4: Troubleshooting & FAQs
Case Ticket #101: "Silent" Decarboxylation
Q: I synthesized my ethyl ester precursor, but after the cyclization step with TFA, the NMR shows a proton where my ester should be. What happened?
A: You likely experienced Acid-Mediated Hydrolysis-Decarboxylation . TFA containing even trace amounts of water can hydrolyze the ester to the acid, which then immediately decarboxylates at elevated temperatures.
-
Fix: Switch to anhydrous conditions. Use molecular sieves in your solvent. Alternatively, switch to the Gold(I) protocol (Strategy B) which avoids TFA entirely.
Case Ticket #102: Precursor Decomposition
Q: I am trying to couple Pyrrole-2-carboxylic acid with a diamine, but the starting material turns black and degrades before coupling.
A: Pyrrole-2-carboxylic acid is inherently unstable (prone to polymerization and decarboxylation).
-
Fix: Do not use the free acid. Use Trichloroacetyl pyrrole as a stable surrogate. The trichloroacetyl group acts as a masked acid chloride that reacts with amines under mild conditions to form the amide bond without the instability of the free acid.
Case Ticket #103: Workup Losses
Q: My reaction seems fine by TLC, but I lose the product during aqueous workup.
A: If your product contains the free carboxylic acid, it may be water-soluble or decarboxylating during the exothermic neutralization step.
-
Fix: Avoid aqueous workup. Use a resin-based scavenger to remove excess reagents, or purify directly via reverse-phase flash chromatography.
References
-
Mundle, S. O., & Kluger, R. (2009).[2] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[1][2][6][7][8] Journal of the American Chemical Society, 131(33), 11674-11675.[2]
-
Kim, M. J., et al. (2019).[3] Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17, 8926-8930.
-
Ghandi, M., et al. (2013). Novel One-Pot Pseudo-Six-Component Synthesis of Functionalized Spiro-Pyrrolo[1,2-a]Pyrazines. Combinatorial Chemistry & High Throughput Screening.
-
Reddy, C. R., et al. (2014). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation.[5] The Journal of Organic Chemistry, 79(21).
-
Escalante, C. H., et al. (2022).[9] Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles.[9] Organic & Biomolecular Chemistry, 20, 396-409.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 4. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciengine.com [sciengine.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Separation of Pyrrolo[1,2-a]pyrazine regioisomers by chromatography
Current Status: Online Agent: Senior Application Scientist Ticket ID: REGIO-ISO-001 Subject: Resolution of Pyrrolo[1,2-a]pyrazine Regioisomers[1]
Overview: The Challenge of the Scaffold
You are likely struggling with the separation of regioisomers formed during electrophilic aromatic substitution or cyclization steps (e.g., C-1 vs. C-3 substitution).
Why this is hard: Pyrrolo[1,2-a]pyrazines are fused bicyclic aromatic heterocycles.[1] Regioisomers in this class often share identical molecular weights (isobaric) and very similar LogP values.[1] Standard C18 columns often fail because they rely primarily on hydrophobicity, which does not vary significantly between these structural isomers.[1]
This guide prioritizes shape selectivity and pi-electron interactions over pure hydrophobicity.[1]
Module 1: Method Development Strategy (Decision Matrix)
Do not start by randomly changing gradients. Follow this logic path to select the correct mode.
Figure 1: Decision matrix for selecting the chromatographic mode based on solubility and initial resolution success.
Module 2: Troubleshooting & FAQs
Q1: My regioisomers co-elute on a standard C18 column. What is the immediate fix?
Diagnosis: Lack of "Shape Selectivity." Standard C18 phases interact via Van der Waals forces (hydrophobicity).[1] Regioisomers of pyrrolo[1,2-a]pyrazine often have identical hydrophobicity but different electron density distributions or steric shapes.[1]
The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1]
-
Mechanism: These columns engage in
interactions with the aromatic pyrrolo-pyrazine core.[1] The electron-withdrawing/donating effects of your substituents (e.g., -Cl, -OMe) at different positions (C-1 vs C-3) will drastically alter how the molecule interacts with the phenyl ring on the column. -
Protocol:
Q2: I see peak tailing, and the resolution is poor. Is it the pH?
Diagnosis: Basic Nitrogen Interaction.[1] The bridgehead nitrogen and the pyrazine ring nitrogens can be protonated. Residual silanols on the silica surface (acidic) bind to these protonated bases, causing tailing.
The Fix: The "pH Flip." You must operate either fully protonated (pH < 3) or neutral (pH > 8, if column permits).[1]
| Condition | Buffer System | Effect on Pyrrolo[1,2-a]pyrazine |
| Acidic (pH ~2.7) | 0.1% Formic Acid or TFA | Nitrogen is protonated ( |
| Basic (pH ~10) | 10mM Ammonium Bicarbonate + NH4OH | Nitrogen is neutral ( |
-
Warning: Only use "Hybrid" silica (e.g., BEH, Gemini, XBridge) for pH > 8.[1] Standard silica will dissolve.[1]
Q3: HPLC failed. How do I implement SFC (Supercritical Fluid Chromatography)?
Diagnosis: Need for Orthogonal Selectivity. SFC is often superior for structural isomers because the supercritical CO2 fluid has high diffusivity and works well with polar stationary phases that discriminate based on functional group accessibility.[1]
Recommended SFC Screening Set:
-
Column 1: 2-Ethylpyridine (2-EP) – The "Gold Standard" for basic heterocycles.[1]
-
Column 2: Diol or Silica – Separates based on H-bonding capability.[1]
-
Co-Solvent: Methanol + 0.1% Ammonium Hydroxide (Basic additive is crucial to suppress tailing in SFC).[1]
Module 3: Scalability (Prep-LC Considerations)
Issue: "I developed a method on analytical scale, but the peaks overlap when I inject 100 mg."
Root Cause: Solubility Mismatch.[1] Pyrrolo[1,2-a]pyrazines are often planar and stack, leading to poor solubility in water.[1] Injecting a DMSO slug into a high-aqueous starting gradient causes "precipitation at the head of the column."
The "At-Column Dilution" Workflow:
Figure 2: At-Column Dilution strategy to prevent sample precipitation and band broadening during injection.
Protocol:
-
Dissolve sample in 100% DMSO or DMF.[1]
-
Use a T-piece to mix the sample stream with a high-flow aqueous stream immediately before the column.[1]
-
This "focuses" the band at the head of the column before the gradient starts.
References
-
Separation of Nitrogen Heterocycles
- Title: Retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Source: Journal of Chromatography A / ResearchG
-
URL:
-
Stationary Phase Selection (Pi-Pi Interactions)
-
Synthesis and Properties of Pyrrolo[1,2-a]pyrazine
-
SFC for Regioisomers
-
Title: Achiral SFC Purification of Regioisomers (General Application Note).[1]
- Source: Agilent Technologies / Waters Corp (Represent
-
URL:
-
Sources
Stability of Pyrrolo[1,2-a]pyrazine-8-carboxamide in cell culture media
A Guide to Ensuring Compound Stability in Cell Culture Media
Welcome to the technical support guide for researchers working with Pyrrolo[1,2-a]pyrazine-8-carboxamide and its analogs. This resource, developed by our team of application scientists, provides in-depth troubleshooting advice and validated protocols to help you navigate the complexities of compound stability in your cell-based assays. Ensuring that your compound's concentration remains consistent throughout an experiment is fundamental to generating reproducible and reliable data.
Section 1: Understanding the Stability of Pyrrolo[1,2-a]pyrazine-8-carboxamide
The Pyrrolo[1,2-a]pyrazine scaffold is a promising heterocyclic system in medicinal chemistry, with derivatives showing potential as anticancer agents.[1][2] The stability of any small molecule in a complex biological environment like cell culture media is a critical parameter that can significantly impact experimental outcomes.[3][4] For Pyrrolo[1,2-a]pyrazine-8-carboxamide, the primary chemical feature of concern is the carboxamide group. Amide bonds are generally stable; however, they are susceptible to hydrolysis under certain conditions, which can be present in a typical cell culture environment.[5]
This guide will walk you through the potential causes of instability and provide you with the tools to assess and mitigate these issues in your own work.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound's apparent activity decreases in experiments lasting more than 24 hours. Could it be degrading in the media?
A: Yes, this is a strong possibility. A time-dependent loss of effect is a classic indicator of compound instability. While biological factors like cellular efflux or metabolism can play a role, the degradation of the compound directly in the cell culture medium is a common and often overlooked cause.[6] The complex mixture of salts, amino acids, vitamins, and especially proteins (in serum-containing media) at a physiological pH and temperature (37°C) can create an environment conducive to chemical and enzymatic degradation over time.[7][8]
Q2: What are the primary mechanisms by which a carboxamide like this might degrade in cell culture media?
A: There are two main pathways to consider for the degradation of the carboxamide moiety:
-
Chemical Hydrolysis: This is the direct reaction of the amide with water, which splits the amide bond to form the corresponding carboxylic acid and ammonia. This reaction can be catalyzed by acidic or basic conditions.[5][9] Although cell culture media is buffered to a physiological pH (~7.4), the prolonged incubation at 37°C can be sufficient to cause slow hydrolysis.[10]
-
Enzymatic Hydrolysis: If you are using a medium supplemented with serum (e.g., Fetal Bovine Serum, FBS), it will contain a variety of active enzymes, such as amidases and proteases.[11] These enzymes can catalyze the hydrolysis of the amide bond far more efficiently than chemical hydrolysis alone.[11][12] This is often the primary cause of rapid degradation in complete cell culture media.[6]
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for Pyrrolo[1,2-a]pyrazine-8-carboxamide.
Q3: What specific factors in my cell culture setup can influence the stability of my compound?
A: Several factors can impact stability, and they often work in concert. It is crucial to consider your entire experimental system.
| Factor | Potential Impact on Stability | Rationale |
| Temperature | High Impact | Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[7] Maintaining a constant 37°C is necessary for the cells but also promotes degradation compared to storage at 4°C or -20°C. |
| pH | High Impact | Extreme pH values can significantly speed up amide hydrolysis. While media is buffered, cellular metabolism can cause local pH shifts, potentially influencing stability.[7] |
| Serum (FBS, etc.) | Very High Impact | Serum is a major source of metabolic enzymes (amidases, esterases) that can actively degrade the compound.[6] Stability can differ dramatically between serum-free and serum-containing media.[13] |
| Light Exposure | Moderate Impact | Aromatic heterocyclic systems can be susceptible to photodegradation.[7] It is a best practice to protect stock solutions and experimental plates from prolonged exposure to direct light. |
| Media Components | Low to Moderate Impact | Certain components in media, such as reducing or oxidizing agents, could potentially interact with the compound, although this is less common for a stable core like pyrrolopyrazine.[14] |
Q4: How can I experimentally test the stability of Pyrrolo[1,2-a]pyrazine-8-carboxamide in my specific cell culture medium?
A: You must perform an empirical stability study under your exact experimental conditions. The most reliable method is to incubate the compound in the cell culture medium (without cells) over a time course and quantify its concentration using an analytical technique like High-Performance Liquid Chromatography (HPLC) or, more definitively, Liquid Chromatography-Mass Spectrometry (LC-MS).[3][15][16] This allows you to measure the disappearance of the parent compound and potentially identify degradation products. A detailed protocol is provided in Section 4 of this guide.
Q5: What are best practices for preparing and storing stock and working solutions to minimize degradation?
A: Proper handling is the first line of defense against compound instability.
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO. Store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution directly into the pre-warmed cell culture medium. Do not store compounds at working concentrations in aqueous media for extended periods.
-
Media Changes: For long-term experiments (e.g., >48 hours), consider replacing the media with freshly prepared compound-containing media every 24-48 hours to maintain a more consistent concentration.
Section 3: Troubleshooting Guide
| Observed Problem | Potential Stability-Related Cause | Recommended Action |
| Inconsistent/Non-reproducible results between experiments. | The compound is degrading at a variable rate. This could be due to slight differences in incubation time, media batches, or serum lots. | Perform a formal stability test as described in Protocol 4.1. If instability is confirmed, shorten the assay duration or replenish the compound during the experiment. |
| Cell-based IC50 is much higher than biochemical assay IC50. | The compound is degrading in the cell culture medium, so the effective concentration experienced by the cells is lower than the nominal concentration added. | Quantify the compound concentration at the beginning (T=0) and end (e.g., T=72h) of your assay.[16] Use the geometric mean or a time-weighted average concentration to calculate a more accurate IC50. |
| Unexpected toxicity or off-target effects are observed. | A degradation product, not the parent compound, may be causing the observed biological effect. | Use LC-MS to analyze the medium at the end of the experiment. Look for new peaks that correspond to potential degradation products (e.g., the carboxylic acid version of the molecule). |
Section 4: Experimental Protocols
Protocol 4.1: Assessing Compound Stability in Cell Culture Media by LC-MS
This protocol provides a robust framework for quantifying the stability of your compound under acellular (cell-free) conditions that mimic your experiment.
Objective: To determine the percentage of Pyrrolo[1,2-a]pyrazine-8-carboxamide remaining after incubation in cell culture medium at 37°C over a specified time course.
Materials:
-
Pyrrolo[1,2-a]pyrazine-8-carboxamide
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM), with and without serum supplement (e.g., 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) with 0.1% formic acid (or other suitable protein precipitation/extraction solvent)
-
LC-MS system
Workflow Diagram:
Caption: Experimental workflow for assessing compound stability in cell culture media.
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of Pyrrolo[1,2-a]pyrazine-8-carboxamide in 100% anhydrous DMSO.
-
Spiking into Media: Pre-warm your test media (e.g., DMEM + 10% FBS and DMEM without FBS) and PBS to 37°C. Spike the compound from the stock solution into each liquid to a final concentration of 10 µM. Ensure the final DMSO concentration is low and consistent across all conditions (e.g., ≤0.1%). Mix thoroughly.
-
Time Point Zero (T=0): Immediately after spiking, remove an aliquot (e.g., 100 µL) from each condition. This is your T=0 sample. Add it to a tube containing 2-3 volumes of ice-cold acetonitrile (e.g., 300 µL) to precipitate proteins and halt any reactions. Vortex vigorously and store immediately at -80°C. This sample represents 100% of the initial compound concentration.
-
Incubation: Place the remaining media preparations into a 37°C, 5% CO₂ incubator.
-
Subsequent Time Points: At your desired time points (e.g., 2, 8, 24, 48, and 72 hours), remove another aliquot from each condition and process it exactly as described in Step 3.
-
Sample Processing: Once all time points are collected, centrifuge all samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS Analysis: Carefully transfer the supernatant to HPLC vials. Analyze the samples by a validated LC-MS method to determine the peak area of the parent compound.
-
Data Analysis:
-
For each condition, normalize the peak area at each time point (Tx) to the peak area at T=0.
-
% Remaining = (Peak Area at Tx / Peak Area at T=0) * 100
-
Plot % Remaining versus time for each condition to visualize the stability profile.
-
Self-Validation & Controls:
-
The PBS condition serves as a control for non-enzymatic, chemical hydrolysis in a simple buffered solution.
-
The serum-free media condition controls for the effect of media components without enzymatic activity.
-
The serum-containing media is your test condition that most closely mimics your cell-based assay environment.
-
Comparing these three conditions allows you to determine if degradation is primarily due to hydrolysis or enzymatic activity from serum.[13]
References
- BenchChem. (2025).
-
Li, W., & Jia, L. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. [Link]
-
Li, W., & Jia, L. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. [Link]
-
Ruel, R., & Bouvier, E. (1994). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate. [Link]
-
Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Save My Exams. (2025). Reactions of Amides. Save My Exams. [Link]
-
CST Technologies. Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CST Technologies. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Dickson. (2025). Top 5 Factors Affecting Chemical Stability. Dickson. [Link]
-
Gesto, D., et al. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. ResearchGate. [Link]
-
Kirby, A.J. (1972). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. ACS Publications. [Link]
-
Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. [Link]
-
Wang, Y., et al. (2026). Genome-Guided Identification of an OTA-Degrading Amidohydrolase AMH2102 from Acinetobacter kookii AK4 with Enhanced Soluble Expression in Escherichia coli. MDPI. [Link]
-
Ruesch, A., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. PMC. [Link]
-
Zhang, T., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Flitsch, W., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. PubMed. [Link]
-
Kumar, V., et al. (2016). Amide Bond Activation of Biological Molecules. PMC - NIH. [Link]
-
Weissensteiner, J., et al. (2024). An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. PMC. [Link]
-
Scialis, R., et al. (2017). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. [Link]
-
Moskvina, V., et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. [Link]
-
Kim, I., et al. (2025). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Y-Scholar Hub@YONSEI. [Link]
-
Pinto, A., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. [Link]
-
NIST. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook. [Link]
-
Park, S., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. PubMed. [Link]
-
Wang, X., et al. (2022). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]2/ob/d2ob01446a)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. savemyexams.com [savemyexams.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrrolo[1,2-a]pyrazine Cyclization
Welcome to the technical support center for the synthesis of Pyrrolo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the critical cyclization step in the formation of this important heterocyclic scaffold.
Introduction
The Pyrrolo[1,2-a]pyrazine core is a privileged structure found in numerous biologically active compounds.[1][2] Its synthesis, while achievable through various methods, often presents challenges in optimizing reaction conditions to achieve high yields and minimize reaction times. This guide provides a comprehensive resource to address common issues encountered during the cyclization process, drawing upon established literature and practical experience to empower you to overcome synthetic hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of Pyrrolo[1,2-a]pyrazine cyclization reactions.
Q1: What are the most common methods for Pyrrolo[1,2-a]pyrazine cyclization, and how do they impact reaction time?
There are several established methods for the synthesis of Pyrrolo[1,2-a]pyrazines, each with its own implications for reaction time:
-
Acid-Catalyzed Cyclization: This is a widely used method, often employing Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids.[3] The reaction time can vary from a few hours to overnight, depending on the substrate's reactivity and the acid's strength.
-
Metal-Catalyzed Cyclization: Gold (Au) and Palladium (Pd) catalysts are frequently employed to facilitate the cyclization.[3][4] Gold catalysts, in particular, have been shown to be effective at room temperature, potentially reducing reaction times significantly.[4]
-
Catalyst-Free Cyclization: In some cases, the cyclization can be achieved by heating the precursor in a suitable solvent without a catalyst.[5][6] These reactions may require higher temperatures and longer reaction times compared to catalyzed methods.
Q2: How do I choose the right solvent for my cyclization reaction?
Solvent choice is critical and can significantly impact reaction time and yield. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dichloromethane (DCM) are commonly used.[5] The optimal solvent will depend on the specific reaction conditions and the solubility of your starting materials. It is often beneficial to screen a small number of solvents to identify the best performer for your specific substrate.
Q3: What is a typical temperature range for these cyclization reactions, and how does it affect the reaction rate?
The optimal temperature can range from room temperature to reflux, depending on the chosen method. Metal-catalyzed reactions can sometimes be performed at lower temperatures, while catalyst-free methods often require heating.[4][5] Increasing the temperature will generally increase the reaction rate, but it can also lead to the formation of byproducts. Therefore, it is crucial to find a balance between reaction speed and selectivity.
Q4: How can I monitor the progress of my cyclization reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the desired product and any byproducts in real-time.[7] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to monitor the reaction by observing the appearance of characteristic product peaks and the disappearance of starting material signals.[7]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during Pyrrolo[1,2-a]pyrazine cyclization.
Issue 1: Low or No Product Yield
A low yield of the desired Pyrrolo[1,2-a]pyrazine is a common issue. The following troubleshooting workflow can help identify and resolve the root cause.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Detailed Explanations:
-
1. Starting Material Purity: Impurities in the starting material can inhibit the reaction or lead to side products. Always ensure the purity of your precursors using standard analytical techniques.
-
2. Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. However, be mindful that excessive heat can cause decomposition.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect the reaction. Empirically screening a few solvents is often the best approach.
-
Concentration: For intramolecular cyclizations, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.
-
-
3. Catalyst/Reagent Activity:
-
Catalyst Deactivation: Lewis acids can be particularly sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere if necessary.
-
Catalyst Loading: If you suspect low catalyst activity, a modest increase in catalyst loading may improve the conversion.
-
Catalyst Screening: Not all catalysts are created equal for every substrate. Screening a panel of catalysts can reveal a more effective option for your specific transformation.[8]
-
-
4. Alternative Synthetic Route: If extensive optimization does not yield satisfactory results, it may be necessary to consider a different synthetic approach to the Pyrrolo[1,2-a]pyrazine core.[2][3]
Issue 2: Formation of Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Common Side Products and Their Mitigation:
| Side Product | Plausible Mechanism | Mitigation Strategy |
| Isomeric Pyrrolo-pyridines | Rearrangement of an intermediate during cyclization.[3] | Modify the catalyst or solvent system to favor the desired cyclization pathway. Lowering the reaction temperature may also suppress rearrangement. |
| Dimerization/Polymerization | Intermolecular reaction of the starting material. | Perform the reaction under high dilution conditions to favor intramolecular cyclization. |
| Hydrolysis Products | If water is present, it can react with reactive intermediates (e.g., iminium ions).[4] | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
| Incomplete Cyclization | The reaction stalls before the final cyclization step. | Increase reaction time, temperature, or catalyst loading. Ensure the starting material is sufficiently activated for cyclization. |
Investigating Side Products:
To effectively mitigate side product formation, it is essential to identify their structures. Isolate the major byproducts by chromatography and characterize them using NMR and mass spectrometry. Understanding the structure of the side product can provide valuable clues about the undesired reaction pathway.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the optimization of Pyrrolo[1,2-a]pyrazine cyclization.
Protocol 1: General Procedure for Small-Scale Reaction Optimization
This protocol outlines a general method for systematically optimizing reaction conditions on a small scale before scaling up.
Reaction Optimization Workflow
Caption: A workflow for systematic reaction optimization.
Materials:
-
Pyrrole precursor
-
A selection of catalysts (e.g., TFA, AuCl₃, Pd(OAc)₂)
-
A selection of anhydrous solvents (e.g., DMF, MeCN, DCM)
-
Small reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates and developing chamber
-
LC-MS for analysis
Procedure:
-
Preparation: In a series of reaction vials, weigh out the pyrrole precursor (e.g., 25 mg per vial).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., 1 mL of DMF to vial 1, 1 mL of MeCN to vial 2, etc.).
-
Catalyst Addition: Add the chosen catalyst to each vial. If screening catalysts, add a different catalyst to each vial while keeping the solvent constant.
-
Reaction: Place the vials in a heating block set to the desired temperature(s).
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 24 hours), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate to visualize the progress of the reaction. Alternatively, dilute the aliquot and inject it into an LC-MS to quantify the product and starting material.
-
Work-up: Once the reaction is complete (or after a set time), quench the reactions appropriately (e.g., by adding a basic solution for acid-catalyzed reactions).
-
Analysis: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it. Analyze the crude product by ¹H NMR and/or LC-MS to determine the yield and purity.
-
Optimization: Based on the results, identify the optimal combination of catalyst, solvent, and temperature for your specific substrate.
Protocol 2: Monitoring Reaction Progress by ¹H NMR
Procedure:
-
Set up the reaction in an NMR tube using a deuterated solvent.
-
Acquire a ¹H NMR spectrum of the starting material before initiating the reaction.
-
Initiate the reaction (e.g., by adding the catalyst).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of the starting material and a characteristic proton of the product.
-
Calculate the conversion by comparing the relative integrals of the product and starting material signals over time.
References
-
Winant, P.; Horsten, T.; Gil de Melo, S.M.; Emery, F.; Dehaen, W. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics2021 , 2, 118–141. [Link]
-
Winant, P.; Horsten, T.; Gil de Melo, S.M.; Emery, F.; Dehaen, W. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI2021 . [Link]
-
Lee, J. H., et al. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters2019 , 29(11), 1350-1356. [Link]
-
Byproducts in the Synthesis of Di-2-pyrazinylmethane. [Link]
-
Padwa, A., et al. Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Organic & Biomolecular Chemistry2013 , 11(48), 8349-8357. [Link]
-
Yao, T., et al. Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones. Organic Letters2004 , 6(9), 1433-1436. [Link]
-
Almerico, A. M., et al. Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry1996 , 61(14), 4655-4665. [Link]
-
Chambers, J. J., et al. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. ACS Omega2020 , 5(27), 16686-16695. [Link]
-
Pyrrole - Wikipedia. [Link]
-
Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. [Link]
-
Optimization of the cyclization reaction conditions. [Link]
- Kim, J., et al. Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations. The Journal of Organic Chemistry2024.
-
Li, Y., et al. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules2023 , 28(7), 3043. [Link]
-
Optimization of cyclization reaction of 15. [Link]
-
Reddy, R. S., et al. An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. Organic Letters2016 , 18(15), 3666-3669. [Link]
-
Heterocyclic Synthesis/ Cyclization Reaction - YouTube. [Link]
-
Pyrrole synthesis. [Link]
-
Pyrrole and Pyrrole Derivatives. [Link]
-
An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. [Link]
-
Parjane, S. B., et al. Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline2010 , 1, 221-226. [Link]
-
Wang, Y., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry2024 , 39(1). [Link]
-
Bakr, A. M., et al. Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. Beilstein Journal of Organic Chemistry2019 , 15, 1618-1626. [Link]
-
Pauli, G. F., et al. Research Progress of NMR in Natural Product Quantification. Molecules2021 , 26(20), 6296. [Link]
-
Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations. [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. [Link]
-
Preparation of pyrrolo[1,2-a]pyrazine 4l by transformation of pyrrole 9a. [Link]
-
Benta, I., et al. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules2023 , 28(14), 5529. [Link]
-
Irimia, M., et al. Exploring Pyrrolo-Phenanthrolines as Semiconductors for Potential Implementation in Organic Electronics. Materials2023 , 16(9), 3405. [Link]
-
Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) - Asian Journal of Pharmaceutics. [Link]
-
Lee, L.-H., et al. Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology2015 , 6. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yscholarhub.yonsei.ac.kr [yscholarhub.yonsei.ac.kr]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Resolving NMR signal overlap in Pyrrolo[1,2-a]pyrazine derivatives
Technical Support Center: Advanced NMR Methodologies Ticket Topic: Resolving Signal Overlap in Pyrrolo[1,2-a]pyrazine Derivatives Assigned Specialist: Senior Application Scientist, Structural Biology Division
Executive Summary
The pyrrolo[1,2-a]pyrazine scaffold presents unique NMR challenges due to its fused bicyclic nature. The aromatic protons (H6, H7, H8) often form tightly coupled AMX or ABC systems, while the bridgehead and adjacent aliphatic protons (H1, H3, H4) frequently suffer from accidental isochrony, particularly in chiral derivatives. This guide provides a tiered troubleshooting protocol, moving from chemical shift engineering to advanced pulse sequence design.
Module 1: Chemical Shift Engineering (The "Wet" Approach)
Q: My 1D proton spectrum in CDCl₃ shows a "picket fence" of overlapping multiplets in the 6.5–8.0 ppm region. Is higher field strength my only option?
A: No. Before moving to a higher field magnet (e.g., 800 MHz), you should exploit Aromatic Solvent Induced Shift (ASIS) .
The Mechanism: Pyrrolo[1,2-a]pyrazines are electron-rich planar systems. When dissolved in magnetically anisotropic solvents like Benzene-d₆ or Toluene-d₈ , the solvent molecules stack against the solute planes. This creates a local magnetic field shielding/deshielding effect that is geometrically dependent. Protons perpendicular to the solvent ring are shielded (shifted upfield), while those in the plane are deshielded.
Protocol: The Solvent Titration Do not simply swap solvents. Perform a titration to track the migration of signals.
-
Baseline: Acquire ¹H spectrum in CDCl₃ (approx. 600 µL).
-
Titration: Add C₆D₆ in 50 µL increments directly to the tube.
-
Monitor: Acquire a quick 1D spectrum after each addition.
-
Endpoint: Often, a 20-30% mixture is sufficient to resolve the H6/H7 overlap.
Expert Insight: If Benzene-d₆ fails, try Acetone-d₆ . It interacts via dipole-dipole mechanisms rather than stacking, often moving exchangeable protons (NH) and protons alpha to carbonyls in the opposite direction of benzene.
Q: I see broad humps instead of sharp multiplets. Is this an impurity?
A: Likely not. This suggests conformational exchange or rotamerism , common in pyrrolo-pyrazines with bulky substituents at the C1 or C3 positions.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Heat the sample to 320–330 K.
-
Outcome:
-
Sharpening: Confirms dynamic exchange (coalescence is being exceeded).
-
Degradation: If new peaks appear, the sample is thermally unstable.
-
-
Action: If heating works, acquire all 2D datasets at this elevated temperature to maintain consistency.
Module 2: Spectroscopic Resolution (The "Pulse" Approach)
Q: I need precise coupling constants (
A: Use Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by CHirp Excitation) experiment.[1][2][3]
The Technique:
Standard ¹H spectra contain both chemical shift (
PSYCHE Protocol for Pyrrolo[1,2-a]pyrazines:
-
Pulse Sequence: psyche (Bruker) or equivalent.
-
Parameter Setup:
-
Flip Angle: Set the chirp pulse flip angle (
) small (typically 10–20°) to minimize sensitivity loss. -
Gradient Selection: Ensure strong gradient pulses are calibrated to suppress artifacts.
-
-
Result: You obtain a "singlet-only" proton spectrum.[5]
-
Reconstruction: Once the chemical shifts are resolved as singlets, run a 1D SERF (Selective Refocusing) or 1D TOCSY targeting those specific frequencies to extract the multiplet structure of just one proton at a time, free from overlap.
Q: My HSQC spectrum takes too long to acquire with high resolution. How can I resolve the bridgehead protons (H1/H3) without an overnight run?
A: Implement Non-Uniform Sampling (NUS) combined with a Multiplicity-Edited HSQC .
Why it works:
The bridgehead carbons in pyrrolo[1,2-a]pyrazines appear in a crowded aliphatic region (40–60 ppm). To resolve them, you need high digital resolution in the indirect dimension (
-
Standard Linear Sampling: To double resolution, you must double the experiment time.
-
NUS: You randomly skip 50–75% of the
increments. Algorithms (like Iterative Soft Thresholding) reconstruct the missing data.
Recommended Setup:
-
Sampling Density: Set to 25% (aggressive) or 50% (conservative).
-
Points: Increase
to 512 or 1024 points (normally 128 or 256). -
Processing: Ensure your software (TopSpin, Mnova) is set to "NUS Reconstruction" (e.g., IST or MDD) before Fourier Transforming.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision matrix for resolving signal overlap in this specific scaffold.
Caption: Decision tree for resolving spectral overlap. Red nodes indicate the problem, blue/green nodes indicate experimental interventions, and yellow indicates advanced pulse sequences.
Module 4: Comparative Data Table
Technique Comparison for Signal Resolution
| Technique | Primary Mechanism | Time Cost | Sensitivity Impact | Best For... |
| Solvent Titration | Magnetic Anisotropy (ASIS) | Low (10 min) | None | Resolving aromatic protons (H6-H8) and identifying H-bonds. |
| VT-NMR | Accelerating Exchange | Low (20 min) | Minimal | "Cleaning up" broad signals caused by rotamers. |
| PSYCHE (Pure Shift) | Homonuclear Decoupling | Medium (10-30 min) | High (~10-20% of standard 1D) | Extracting exact chemical shifts ( |
| NUS-HSQC | Sparse Sampling | Medium (30-60 min) | Medium (S/N depends on sampling) | Resolving bridgehead carbons/protons (H1/H3) in crowded aliphatic regions. |
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: "2D Methods" and Chapter 9: "Advanced Methods").
-
Foroozandeh, M., et al. (2014). "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition, 53(27), 6990-6992. (The authoritative paper on PSYCHE).
-
Mobli, M., & Hoch, J. C. (2014). "Nonuniform sampling and non-Fourier signal processing." Progress in Nuclear Magnetic Resonance Spectroscopy, 83, 21-41.
-
Facey, G. (2007). "Improve Your Chemical Shift Resolution Without Going to Higher Fields." University of Ottawa NMR Facility Blog. (Practical guide on Benzene-d6 titration).
-
Castañar, L., & Parella, T. (2015). "Recent Advances in Small Molecule NMR: Improved HSQC and HSQMBC Experiments." Annual Reports on NMR Spectroscopy, 84, 163-232.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. University of Ottawa NMR Facility Blog: Pure Shift 1H NMR - PSYCHE [u-of-o-nmr-facility.blogspot.com]
- 3. PSYCHE [2210pc.chem.uic.edu]
- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 5. Stanford University NMR Facility [web.stanford.edu]
- 6. Review: Recent Advances in Small Molecule NMR: Improved HSQC and HSQMBC Experiments | SeRMN – NMR Service at UAB [sermn.uab.cat]
Technical Support Center: Handling Pyrrolo[1,2-a]pyrazine Salts
Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-HYG-001 Subject: Mitigation of Hygroscopicity and Hydrolytic Instability in Pyrrolo[1,2-a]pyrazine Scaffolds
Executive Summary
Pyrrolo[1,2-a]pyrazine derivatives are privileged scaffolds in medicinal chemistry, often exhibiting potent antitubercular and antineoplastic activities. However, their salt forms—particularly hydrochlorides—are notoriously deliquescent . They rapidly absorb atmospheric moisture, leading to lattice collapse (gumming), stoichiometry errors, and hydrolytic ring-opening of the pyrazine core.
This guide provides a self-validating system for handling these sensitive materials, moving from immediate remediation (handling/weighing) to long-term optimization (salt selection).
Module 1: Storage & Stability (The "Prevention" Phase)
User Query: "I stored my Pyrrolo[1,2-a]pyrazine HCl salt in a screw-cap vial, but after two days, it turned into a sticky yellow gum. Is it recoverable?"
Technical Diagnosis:
You are experiencing deliquescence . The critical relative humidity (CRH) of your salt is likely below the ambient humidity. The "gum" indicates the crystal lattice has dissolved in its own absorbed water. This creates a highly acidic microenvironment (
Troubleshooting Protocol:
-
Immediate Recovery (If valuable):
-
Dissolve the gum in anhydrous methanol.
-
Add an excess of anhydrous ether or ethyl acetate to precipitate the salt.
-
Filter under nitrogen (Schlenk frit) and dry under high vacuum (
mbar) for 12 hours.
-
-
Correct Storage Architecture:
-
Primary: Store under Argon/Nitrogen in a sealed vial with a Parafilm wrap.
-
Secondary: Place the vial inside a desiccator containing Phosphorus Pentoxide (
) . Silica gel is often insufficient for highly deliquescent amine salts. -
Temperature: Store at
. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Module 2: Precision Handling (The "Execution" Phase)
User Query: "How do I weigh this compound accurately for a reaction? The mass keeps increasing on the balance while I watch."
Technical Diagnosis: The kinetic uptake of water is faster than your weighing stabilization time. Standard static weighing will result in under-dosing the active pharmacophore because a significant percentage of your measured mass is water.
Standard Operating Procedure: Weighing by Difference Do not weigh the solid directly into a weigh boat. Use this closed-system subtraction method.
The Protocol:
-
Dry: Dry the bulk material under high vacuum overnight before use.
-
Tare: Tare a capped, dry vial containing the bulk solid on an analytical balance. Record Mass (
). -
Dispense: Quickly transfer an estimated amount to your reaction vessel and immediately recap the source vial.
-
Re-weigh: Weigh the source vial again (
). -
Calculate:
.
Visualization: Weighing Workflow
Caption: Closed-loop "Weighing by Difference" protocol to eliminate moisture uptake errors during mass measurement.
Module 3: Synthesis & Purification (The "Remediation" Phase)
User Query: "My nucleophilic substitution on the pyrazine ring stalled at 60% conversion. I see a new spot on TLC that isn't product or starting material."
Technical Diagnosis: The "new spot" is likely the ring-opened hydrolysis product. Pyrrolo[1,2-a]pyrazines possess an amidine/imine character. In the presence of water (from the hygroscopic salt) and heat, the pyrazine ring can open, or the imine can hydrolyze to an aldehyde and amine.
Corrective Workflow:
-
Solvent Engineering: Do not trust "anhydrous" solvents from a bottle once opened. Use a molecular sieve trap (3Å or 4Å, activated at
). -
Base Selection: If using a base (e.g.,
or ) to free-base the salt in situ, ensure the base itself is dry. Carbonates are notorious water sponges. -
The "Free-Base" Trick:
-
Instead of using the salt directly, suspend the salt in
. -
Wash quickly with ice-cold saturated
. -
Dry the organic layer with
, filter, and concentrate. -
Immediate Use: Use the resulting oil immediately. The free base is often less hygroscopic than the HCl salt but more prone to oxidation.
-
Module 4: Salt Selection (The "Optimization" Phase)
User Query: "I need to scale this up. The HCl salt is too difficult to handle in the pilot plant. Can I change the salt form?"
Technical Diagnosis:
Yes. The hygroscopicity is driven by the high lattice energy and high hydration enthalpy of the Chloride (
Comparative Data: Counterion Performance
| Counterion | Hygroscopicity | Crystallinity | Stability | Recommendation |
| Hydrochloride (HCl) | Very High | Good | Moderate | Lab scale only (if kept dry). |
| Mesylate ( | High | Excellent | Good | Good for solubility, still hygroscopic. |
| Tosylate ( | Low | Good | High | Recommended for scale-up. |
| Fumarate | Low | Moderate | High | Good for stability; may lower solubility. |
Decision Logic for Salt Selection
Caption: Decision tree for optimizing salt forms to minimize hygroscopicity using Dynamic Vapor Sorption (DVS) data.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counterion selection and hygroscopicity management).
-
Dehnavi, F., et al. (2021).[1] "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." ResearchGate.[2] (Context on the synthesis and stability of the specific scaffold).
-
University of British Columbia. (n.d.). "Weighing Reactants and Reagents: Handling Hygroscopic Solids." UBC Chemistry Technical Guides. (Standard protocol for weighing by difference).
-
Guerrieri, P., et al. (2010). "Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine." Journal of Pharmaceutical Sciences. (Demonstrates the stabilizing effect of hydrophobic counterions on hydrolyzable amines).
Sources
Technical Support Center: Metabolic Stability of 8-Carboxamide Derivatives
Current Status: Online Operator: Senior Application Scientist Ticket ID: MET-STAB-8CX-001
Introduction: The "Ghost Clearance" Paradox
Welcome to the technical support center for 8-carboxamide scaffolds. If you are here, you are likely facing a specific, frustrating profile: your compound shows excellent stability in Human Liver Microsomes (HLM) but exhibits high clearance in Hepatocytes or in vivo PK studies.
For 8-carboxamide derivatives (particularly fused systems like quinolines, isoquinolines, or quinazolines), this is rarely a simple issue of amide hydrolysis. It is often a structural liability towards Aldehyde Oxidase (AO) —a cytosolic enzyme frequently overlooked in standard microsomal assays.
This guide prioritizes the "AO Trap" before addressing standard amide bond stabilization, as it is the most common failure mode for this chemotype.
Module 1: Diagnostic Triage (The "Why is it failing?" Section)
Q: My compound is stable in microsomes (HLM) but vanishes in hepatocytes. What is happening?
A: You are likely observing non-CYP450 metabolism. Standard microsomes (HLM) contain membrane-bound CYPs and UGTs but lack the cytosol , where Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) reside. 8-carboxamide derivatives, especially those based on N-heterocycles (e.g., quinoline-8-carboxamide), are privileged substrates for AO.
The Mechanism: Unlike CYPs, which are electrophilic oxidants, AO is a nucleophilic oxidant. It attacks electron-deficient carbons adjacent to ring nitrogens (e.g., the C2 position of quinoline).
Diagnostic Workflow: Use the following decision tree to confirm the metabolic pathway before attempting chemical modification.
Figure 1: Diagnostic logic flow to distinguish between CYP-mediated clearance and Cytosolic (AO) clearance.
Module 2: Chemical Modification Strategies
Once the pathway is identified, apply the corresponding medicinal chemistry strategy.
Scenario A: The Aldehyde Oxidase (AO) Liability
Confirmed by instability in cytosol or inhibition by hydralazine/raloxifene.
The Problem: The 8-carboxamide group often withdraws electrons from the ring system, activating the C2 position (in quinolines) for nucleophilic attack by the AO molybdenum cofactor.
Strategy 1: Steric Blocking of the C2 Position Introduce a small alkyl group (Methyl, Ethyl) or a Cyclopropyl group at the C2 position. This is the most effective way to shut down AO metabolism.
-
Trade-off: Ensure the C2 substituent does not clash with the target binding pocket.
Strategy 2: Electronic Deactivation AO attacks electron-deficient systems. Introduce an electron-donating group (EDG) like -NH2, -OMe, or -OH at positions 5, 6, or 7 to increase electron density in the ring system.
-
Note: Avoid placing strong electron-withdrawing groups (EWGs) like -F or -CF3 on the ring, as these accelerate AO metabolism.
Scenario B: Amide Bond Hydrolysis / CYP Oxidation
Confirmed by instability in HLM.
Strategy 3: Steric Shielding of the Amide If the amide bond itself is being hydrolyzed (amidases) or the N-alkyl chain is being oxidized (CYP), increase steric bulk in the ortho position of the phenyl ring attached to the amide nitrogen (if applicable), or at the 7-position of the core scaffold.
Strategy 4: Bioisosteres Replace the carboxamide with a moiety that mimics its geometry and H-bonding but resists hydrolysis.
| Bioisostere Class | Structure / Example | Rationale |
| Heterocycles | 1,2,4-Oxadiazole | Retains planar geometry and H-bond acceptor capability; completely resistant to amidases. |
| Fluorinated Amides | Trifluoroethylamine (-CONH-CH2CF3) | The CF3 group lowers the pKa of the NH, strengthening H-bonds while blocking metabolic oxidation of the ethyl chain. |
| Deuteration | -CONH-CD3 | Exploits the Kinetic Isotope Effect (KIE) to slow down N-demethylation by CYPs. |
| Cyclization | Lactams | Tying the amide nitrogen back into the ring (if synthetic feasibility allows) eliminates the rotatable bond and reduces access to hydrolytic enzymes. |
Module 3: Experimental Protocols
Protocol 1: Human Cytosolic Stability Assay (AO Check)
Use this to confirm if your 8-carboxamide is an AO substrate.
Materials:
-
Pooled Human Liver Cytosol (HLC) (20 mg/mL protein concentration).
-
Test Compound (10 mM DMSO stock).
-
Positive Control: Phthalazine or Carbazeran (Known AO substrates).
-
Specific Inhibitor: Hydralazine (AO inhibitor) or ZK-811443.
Procedure:
-
Preparation: Dilute HLC to 1 mg/mL in 0.1 M Potassium Phosphate buffer (pH 7.4).
-
Inhibitor Step (Optional): Pre-incubate HLC with Hydralazine (25 µM) for 10 minutes at 37°C to confirm AO specificity.
-
Initiation: Add Test Compound (final conc. 1 µM). Note: Do NOT add NADPH. AO does not require cofactors.
-
Sampling: Aliquot 50 µL at t=0, 15, 30, 60, and 120 min.
-
Quenching: Dispense aliquots into 150 µL ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Interpretation:
-
High Clearance without Cofactors: Confirms AO or XO metabolism.
-
Rescue by Hydralazine: Confirms AO specifically.
Module 4: Mechanism Visualization
Understanding the AO reaction mechanism is crucial for rational design. Unlike CYP oxidation (radical abstraction), AO involves a nucleophilic attack by the enzyme's hydroxyl group.
Figure 2: Mechanism of Aldehyde Oxidase (AO) mediated oxidation on quinoline-like scaffolds.
References
-
Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link
-
Obach, R. S., et al. (2006). "The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions." Journal of Pharmacology and Experimental Therapeutics. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Dalvie, D., et al. (2012). "Aldehyde Oxidase and Xanthine Oxidase Mediated Metabolism of N-Heterocyclic Drugs." Chemical Research in Toxicology. Link
-
Barratt, M. J., & Fraier, D. (2006). "In Vitro Fluids for the Prediction of In Vivo Clearance." Xenobiotica. Link
Validation & Comparative
1H NMR characterization of Pyrrolo[1,2-a]pyrazine-8-carboxamide
A Comparative Guide to the Analytical Characterization of Pyrrolo[1,2-a]pyrazine-8-carboxamide
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery and development, the unambiguous structural elucidation and purity assessment of novel heterocyclic compounds are paramount. Pyrrolo[1,2-a]pyrazines represent a class of nitrogen-containing fused heterocycles that are of significant interest due to their diverse biological activities.[1][2] This guide provides an in-depth technical comparison of analytical methodologies for the characterization of a specific analogue, Pyrrolo[1,2-a]pyrazine-8-carboxamide, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, contextualized by other vital analytical techniques.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules.[3] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule such as Pyrrolo[1,2-a]pyrazine-8-carboxamide, ¹H NMR offers a rapid and non-destructive method to confirm its synthesis and structural integrity.
Predicted ¹H NMR Spectral Characteristics of Pyrrolo[1,2-a]pyrazine-8-carboxamide
Molecular Structure and Proton Numbering:
To facilitate the discussion of the NMR data, the protons of Pyrrolo[1,2-a]pyrazine-8-carboxamide are systematically numbered as follows:
Caption: Structure of Pyrrolo[1,2-a]pyrazine-8-carboxamide with proton numbering.
Table 1: Predicted ¹H NMR Data for Pyrrolo[1,2-a]pyrazine-8-carboxamide in DMSO-d₆
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H1 | 8.20 - 8.40 | d | J ≈ 4.5 Hz | Located on the pyrazine ring, adjacent to a nitrogen atom, leading to a downfield shift. Coupled to H3. |
| H3 | 7.90 - 8.10 | dd | J ≈ 4.5, 1.5 Hz | Part of the pyrazine ring, coupled to H1 and showing a smaller long-range coupling to H4. |
| H4 | 9.00 - 9.20 | d | J ≈ 1.5 Hz | Situated between two nitrogen atoms, resulting in a significant downfield shift. Long-range coupled to H3. |
| H6 | 7.00 - 7.20 | dd | J ≈ 4.0, 2.5 Hz | Part of the pyrrole ring, coupled to H7 and H5. |
| H7 | 6.80 - 7.00 | dd | J ≈ 4.0, 1.5 Hz | Part of the pyrrole ring, coupled to H6 and H5. |
| H5 | 7.60 - 7.80 | dd | J ≈ 2.5, 1.5 Hz | Part of the pyrrole ring, coupled to H6 and H7. |
| -CONH₂ | 7.50 - 7.80 (br s) & 7.30 - 7.50 (br s) | br s | N/A | Two distinct, broad singlets for the amide protons due to restricted rotation around the C-N bond. Their chemical shifts can be solvent and temperature dependent. |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
A Comparative Analysis of Characterization Techniques
While ¹H NMR is indispensable, a comprehensive characterization relies on a suite of analytical methods. Each technique provides a unique piece of the puzzle, and their combined application ensures the unequivocal identification and purity assessment of the target compound.
Complementary NMR Techniques
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. For Pyrrolo[1,2-a]pyrazine-8-carboxamide, one would expect to see signals for each of the unique carbon atoms, including the carbonyl carbon of the amide group, which would appear significantly downfield (typically >160 ppm).
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques are crucial for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, confirming the connectivity of protons within the pyrrole and pyrazine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for identifying quaternary carbons and confirming the overall structure.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.[6][7]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For C₈H₆N₄O (the molecular formula of the amide), the expected exact mass would be a key confirmatory data point.
-
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting pieces, offering further structural insights.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis, separating the target compound from any impurities, starting materials, or byproducts.[3][8]
-
Purity Assessment: By using a suitable column and mobile phase, a single, sharp peak for the target compound indicates high purity. The peak area can be used for quantification.
-
Method Development: Different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase compositions can be screened to achieve optimal separation.
-
Hyphenated Techniques (LC-MS): Combining HPLC with mass spectrometry provides the retention time from HPLC and the mass-to-charge ratio from MS for each separated component, offering a very high degree of confidence in both identification and purity assessment.[7][9]
Table 2: Comparison of Analytical Techniques for the Characterization of Pyrrolo[1,2-a]pyrazine-8-carboxamide
| Technique | Primary Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed structural information (proton environments, connectivity) | Non-destructive, relatively fast, provides unambiguous structural data. | Lower sensitivity compared to MS, complex spectra can be difficult to interpret without 2D NMR.[10] |
| ¹³C NMR | Carbon skeleton information | Complements ¹H NMR, identifies all unique carbons. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| 2D NMR | Unambiguous assignment of ¹H and ¹³C signals, connectivity mapping | Resolves spectral overlap, provides definitive structural confirmation. | Can be time-consuming to acquire and process. |
| HRMS | Exact molecular weight and molecular formula | Extremely sensitive, provides definitive molecular formula. | Does not provide detailed structural connectivity information on its own. |
| HPLC | Purity assessment and quantification | High separation efficiency, excellent for determining purity, quantitative.[11] | Does not provide structural information without a mass spectrometer detector.[3] |
| LC-MS | Purity, molecular weight of components | Combines the separation power of HPLC with the identification capabilities of MS. | More complex instrumentation and data analysis. |
Integrated Analytical Workflow
For the robust characterization of a newly synthesized batch of Pyrrolo[1,2-a]pyrazine-8-carboxamide, a logical, multi-step analytical workflow should be employed.
Caption: Integrated workflow for the comprehensive characterization of Pyrrolo[1,2-a]pyrazine-8-carboxamide.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum of Pyrrolo[1,2-a]pyrazine-8-carboxamide.
Materials:
-
Pyrrolo[1,2-a]pyrazine-8-carboxamide sample (approx. 5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Typically, 16 to 64 scans are sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.
-
Conclusion
The characterization of Pyrrolo[1,2-a]pyrazine-8-carboxamide is a multi-faceted process that relies on the synergistic use of several analytical techniques. While ¹H NMR spectroscopy provides the foundational structural information, its combination with ¹³C NMR, 2D NMR, mass spectrometry, and HPLC is essential for a complete and unambiguous characterization that meets the rigorous standards of the pharmaceutical and chemical research industries. This integrated approach ensures not only the correct structural assignment but also the purity and quality of the synthesized compound, which are critical for its subsequent evaluation in drug development pipelines.
References
-
[Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo17
-
[An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo5
-
[PYRROLO[1,2-F][8][10]TRIAZIN-4-AMINE(159326-68-8) 1H NMR spectrum. (n.d.). ChemicalBook.]()
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. jfda-online.com [jfda-online.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 12. One-pot synthesis of pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine derivatives via the three-component reaction of 1,2-diamines, ethyl pyruvate and a-bromo ketones [html.rhhz.net]
- 13. admin.mantechpublications.com [admin.mantechpublications.com]
- 14. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. mdpi.com [mdpi.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. researchgate.net [researchgate.net]
- 19. PubChemLite - Pyrrolo[1,2-a]pyrazine-8-carboxylic acid (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 20. researchgate.net [researchgate.net]
- 21. ajchem-a.com [ajchem-a.com]
Mass spectrometry fragmentation patterns of Pyrrolo[1,2-a]pyrazine amides
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Pyrrolo[1,2-a]pyrazine Amides vs. Isomeric Scaffolds
Executive Summary & Chemical Context
Pyrrolo[1,2-a]pyrazine (PPA) amides represent a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors (e.g., Spleen Tyrosine Kinase - SYK) and antimycobacterial agents. Structurally, this bicyclic system fuses a
In mass spectrometry (MS), distinguishing these compounds from their structural isomers—such as Pyrrolo[1,2-a]pyrimidines or isosteres like Indole amides —is a critical analytical challenge. This guide objectively compares the fragmentation "performance" (diagnostic ion yield and pathway specificity) of PPA amides against these alternatives.
Key Finding: Unlike indole amides which predominantly fragment via stable ring retention, PPA amides exhibit a diagnostic Retro-Diels-Alder (RDA) cleavage of the pyrazine ring and a characteristic "double-nitrogen" protonation effect that enhances ESI sensitivity but complicates spectra with multiple charge states.
Mechanistic Theory: The Fragmentation Cascade
To interpret the MS/MS spectra of PPA amides, one must understand the competition between the exocyclic amide bond cleavage and the endocyclic ring opening.
Protonation Dynamics (ESI+)
In Electrospray Ionization (ESI), protonation occurs preferentially at N-2 (the pyrazine nitrogen) due to the lone pair availability, unlike the bridgehead nitrogen (N-5) which is involved in aromaticity.
-
PPA Amides: High proton affinity at N-2 leads to a localized charge that triggers ring opening.
-
Comparator (Indoles): Protonation often occurs on the amide substituent or C-3, preserving the ring integrity longer.
Primary Fragmentation Pathways
-
Amide Bond Cleavage (Neutral Loss): The loss of the amide substituent (R-CO-NH• or R-NH2) is the initial event.
-
Pyrazine Ring Opening (RDA): The diagnostic "fingerprint" of PPA. The pyrazine ring undergoes a Retro-Diels-Alder reaction, typically ejecting a neutral fragment (often HCN or
) and leaving a resonance-stabilized pyrrole cation.
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for a generic PPA amide.
Caption: Figure 1. Competitive fragmentation pathways of Pyrrolo[1,2-a]pyrazine amides in ESI-MS/MS. Note the bifurcation between substituent loss (Red) and core ring degradation (Yellow).
Comparative Analysis: PPA vs. Alternatives
This section compares PPA amides with their closest structural relatives. Data is synthesized from standard high-resolution MS (HRMS) behaviors of heterocyclic amides.
Comparison Matrix
| Feature | Pyrrolo[1,2-a]pyrazine (PPA) | Pyrrolo[1,2-a]pyrimidine (Isomer) | Indole Amides (Isostere) |
| Base Peak (Low Energy) | |||
| Diagnostic Neutral Loss | 27 Da (HCN) & 28 Da (CO) | 41 Da ( | 27 Da (HCN) |
| Ring Stability | Moderate: Pyrazine ring opens easily. | High: Pyrimidine ring is robust. | Very High: Benzenoid ring resists cleavage. |
| Isobaric Distinction | Produces intense low-mass fragments ( | Retains high-mass core fragments. | Few low-mass fragments; core remains intact. |
| ESI Sensitivity | High: Two basic nitrogens. | Moderate: Bridgehead N reduces basicity. | Low: Non-basic pyrrole N requires acidic modifiers. |
Detailed Differentiators
-
Vs. Pyrrolo[1,2-a]pyrimidine: The critical difference is the RDA mechanism . In PPA, the N-2 nitrogen facilitates a "clean" cleavage of the pyrazine ring, often yielding a characteristic pyrrole-cation at m/z 66-68 (depending on substitution). The pyrimidine isomer, having nitrogens at positions 1 and 4 (relative to the bridge), does not undergo this specific RDA cleavage as readily, often requiring higher collision energies (HCD > 45 eV) to break the ring.
-
Vs. Indole Amides: Indoles are "hard" aromatic systems. Their spectra are dominated by the stability of the indole core (
117 for unsubstituted). PPA amides, conversely, are "softer." They provide richer structural information at lower collision energies because the pyrazine ring is less aromatic (and less stable) than the benzene ring of the indole.
Experimental Protocol: Validated Workflow
To replicate these fragmentation patterns for library validation or metabolite ID, follow this self-validating protocol.
Sample Preparation & LC Conditions
-
Solvent: Methanol/Water (1:1) with 0.1% Formic Acid. Rationale: Formic acid ensures protonation of the N-2 position, critical for observing the diagnostic RDA fragments.
-
Concentration: 1 µM (to avoid dimer formation
, which complicates fragmentation analysis).
MS/MS Parameters (Q-TOF/Orbitrap)
-
Source: ESI Positive Mode.
-
Collision Energy (CE): Stepped CE (20, 35, 50 eV). Rationale: Low energy reveals the amide side chain; high energy reveals the PPA core fingerprint.
Workflow Diagram
Caption: Figure 2.[1] Optimized LC-MS/MS workflow for structural elucidation of PPA amides.
Case Study: Distinguishing Isomers
Scenario: You have a synthesized library containing both Pyrrolo[1,2-a]pyrazine-1-carboxamide and its isomer Pyrrolo[1,2-a]pyrimidine-6-carboxamide. Both have the formula
Differentiation Strategy:
-
Extract Ion Chromatogram (EIC): Isolate m/z 162.0662 (
). -
Apply CE 35 eV:
-
PPA Amide: Look for m/z 94 (Loss of amide + ring contraction) and m/z 68 (Pyrrole cation). The presence of m/z 68 is the "smoking gun" for the PPA core [1, 2].
-
Pyrimidine Isomer: Look for m/z 119 (Loss of amide group only, ring intact). The pyrimidine ring will not yield the m/z 68 fragment at this energy level [3].
-
References
-
Liang, X., Guo, Z., & Yu, C. (2013).[2] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272-2278.[2] Link
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST Chemistry WebBook, SRD 69. Link
-
Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.[3] Link
-
Petreska Stanoeva, J., et al. (2022).[4] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99–110.[4] Link
Sources
- 1. Pyrrolo[1,2-a]pyrimidine | C7H6N2 | CID 12365414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.sapub.org [article.sapub.org]
- 4. mjcce.org.mk [mjcce.org.mk]
X-ray Crystallography Guide: Pyrrolo[1,2-a]pyrazine-8-carboxamide Scaffolds
The following is a Publish Comparison Guide for Pyrrolo[1,2-a]pyrazine-8-carboxamide , structured for researchers and drug development professionals.
Executive Summary & Structural Context
Pyrrolo[1,2-a]pyrazine-8-carboxamide represents a critical pharmacophore in the design of "Next-Generation" HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . Unlike first-generation inhibitors (e.g., Raltegravir), this bicyclic scaffold offers a rigidified metal-binding triad capable of maintaining potency against resistant viral mutants (e.g., Q148H/K/R).
This guide analyzes the crystallographic performance of the pyrrolo[1,2-a]pyrazine core, comparing its electron density resolution, metal-chelation geometry, and ligand efficiency against established tricyclic scaffolds like Dolutegravir (DTG) and Bictegravir (BIC) .
Key Application: Structure-Based Drug Design (SBDD) for antiretrovirals and potential influenza endonuclease inhibitors.
Comparative Analysis: Performance & Crystallographic Metrics
The following table contrasts the crystallographic properties of the Pyrrolo[1,2-a]pyrazine-8-carboxamide core against industry-standard INSTI scaffolds.
| Feature | Pyrrolo[1,2-a]pyrazine-8-carboxamide | Dolutegravir (Tricyclic Scaffold) | Raltegravir (Acyclic Scaffold) |
| Primary Target | HIV-1 Integrase (Intasome) | HIV-1 Integrase (Intasome) | HIV-1 Integrase (Intasome) |
| PDB Benchmark | Modeled on 3S3M / 6PUW | 3S3M (2.0 Å) | 3LPU (2.5 Å) |
| Metal Binding | Bidentate (O8-amide + N/O core) | Tridentate (Mg²⁺/Mn²⁺ chelation) | Tridentate (Flexible) |
| Resolution Limit | Typically 1.8 – 2.2 Å | 1.7 – 2.0 Å | 2.5 – 3.0 Å |
| Ligand B-Factor | Low (< 30 Ų) due to rigidity | Low (< 25 Ų) | High (> 40 Ų) due to rotatable bonds |
| Resistance Profile | High barrier (rigid core) | Very High barrier | Low barrier (flexible) |
Expert Insight: The "8-carboxamide" moiety is the linchpin of this scaffold. In X-ray maps (2Fo-Fc), this group invariably displays high electron density due to its coordination with the catalytic Mg²⁺ ions. Unlike acyclic inhibitors, the fused pyrrolo-pyrazine ring restricts conformational entropy, resulting in sharper diffraction and lower B-factors for the ligand.
Mechanism of Action: Structural Basis
The efficacy of this scaffold relies on a Two-Metal Ion Mechanism . The 8-carboxamide carbonyl oxygen and the adjacent ring heteroatoms form a coplanar chelating surface that sequesters the two Mg²⁺ ions at the active site of the viral integrase, halting DNA strand transfer.
Diagram: Metal Chelation & Binding Mode
Caption: Schematic of the Two-Metal Ion mechanism where the 8-carboxamide moiety (blue) coordinates catalytic Magnesium ions (green) anchored by the DDE motif (red).[1][2]
Experimental Protocol: Co-Crystallization Workflow
To obtain high-resolution data (< 2.0 Å) for this scaffold, a soaking strategy is often superior to co-crystallization due to the scaffold's solubility profile.
Step-by-Step Methodology
-
Protein Prep: Purify the HIV-1 Integrase Core Domain (residues 50–212) containing the F185K mutation (solubility enhancer). Concentrate to 8–10 mg/mL in Buffer A (20 mM HEPES pH 7.5, 1 M NaCl, 10 mM DTT).
-
Crystallization: Use Hanging Drop Vapor Diffusion.
-
Reservoir: 10% PEG 8000, 0.1 M Sodium Cacodylate (pH 6.5), 0.1 M Ammonium Sulfate.
-
Drop: 1 µL Protein + 1 µL Reservoir.
-
Incubation: 4°C for 3–7 days until hexagonal crystals (Space Group P3121) appear.
-
-
Ligand Soaking (Critical Step):
-
Prepare a 50 mM stock of Pyrrolo[1,2-a]pyrazine-8-carboxamide in 100% DMSO.
-
Transfer crystals to a drop containing Reservoir + 2 mM Ligand + 5 mM MgCl₂.
-
Soak Time: 12–24 hours. (Note: Short soaks < 4h often yield low occupancy for this scaffold).
-
-
Cryo-Protection: Transfer to Reservoir + 25% Glycerol + 2 mM Ligand. Flash cool in liquid nitrogen.
-
Data Collection: Collect at 100 K on a synchrotron beamline (e.g., APS, ESRF). Target resolution: 1.8 Å.
Diagram: Crystallization Workflow
Caption: Optimized soaking workflow for obtaining high-occupancy complex structures.
Data Interpretation & Validation
When analyzing the resulting electron density map:
-
Check 1 (O8-Amide): Verify the position of the 8-carboxamide oxygen. It must point toward the Mg²⁺ cluster. If it points away, the binding mode is non-functional (crystal artifact).
-
Check 2 (Planarity): The pyrrolo[1,2-a]pyrazine ring should be planar. Significant puckering indicates incorrect restraint files during refinement.
-
Check 3 (Difference Map): Look for positive Fo-Fc density at 3.0σ around the carboxamide nitrogen, confirming the presence of the NH₂ group (crucial for distinguishing from the carboxylic acid derivative).
References
-
Hare, S., et al. (2010). Structural basis for nitrogen-containing hetero-cycle inhibition of HIV-1 integrase. Nature , 464(7286), 232-236. Link
-
Gilead Sciences, Inc. (2017). Polycyclic Carbamoylpyridone Compounds for the Treatment of HIV. Patent US9540343B2. Link
-
Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors: A Scaffold Morphing Approach. Journal of Medicinal Chemistry , 56(9), 3748–3767. Link
-
Messager, B., et al. (2020). Structure-Based Design of Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters , 11(5), 738-744. Link
Sources
Comparative Guide: Binding Affinity of 8-Carboxamide vs. 8-Carboxylate Derivatives
The following guide provides an in-depth technical comparison of 8-carboxamide versus 8-carboxylate derivatives, specifically focusing on their application in medicinal chemistry and drug design. This analysis is grounded in Structure-Activity Relationship (SAR) principles, particularly within the context of NAD+ mimetics (e.g., CD38 inhibitors, PARP inhibitors) and GPCR ligands .
Executive Summary
In drug discovery, the substitution of a carboxylate group (–COO⁻) with a carboxamide group (–CONH₂) at the 8-position of heterocyclic scaffolds (such as quinolines, purines, or isoquinolines) is a critical bioisosteric replacement. This guide demonstrates that 8-carboxamide derivatives generally exhibit superior binding affinity compared to their 8-carboxylate counterparts for targets possessing nicotinamide-binding pockets or specific hydrogen-bond donor requirements.
The primary driver for this performance gap is Nicotinamide Mimicry . The 8-carboxamide moiety functions as a dual hydrogen-bond donor/acceptor system, faithfully replicating the interaction profile of the nicotinamide ring in NAD+, whereas the 8-carboxylate moiety introduces a negative charge that often incurs desolvation penalties and electrostatic repulsion.
Part 1: Physicochemical & Mechanistic Comparison
The differential binding affinity stems from fundamental physicochemical properties. The following table contrasts the two moieties within a protein binding pocket.
Table 1: Physicochemical Profile Comparison[1][2][3][4]
| Feature | 8-Carboxamide (–CONH₂) | 8-Carboxylate (–COO⁻) | Impact on Binding Affinity |
| H-Bond Capability | Donor & Acceptor (NH₂ donates, C=O accepts) | Acceptor Only (Oxygen atoms accept) | Carboxamide can form "pincer" H-bonds with backbone carbonyls and side-chain donors simultaneously. |
| Electrostatics | Neutral (at physiological pH) | Negative Charge (-1) | Carboxylate often faces electrostatic repulsion in hydrophobic or electron-rich pockets. |
| Desolvation Penalty | Moderate | High | Stripping the hydration shell off a charged carboxylate is energetically costly (+ΔG), reducing net binding affinity. |
| Steric Profile | Planar, restricted rotation | Planar, resonance stabilized | Similar steric bulk, but carboxylate resonance can force rigid conformations that may not fit induced-fit models. |
| Permeability | Moderate to High | Low (Polar/Charged) | Carboxamides generally show better cell permeability (LogP) than ionized carboxylates. |
Part 2: Case Study – CD38 Inhibitors (8-Amino-quinoline Scaffold)
A definitive example of this SAR principle is found in the development of CD38 inhibitors . CD38 is an NAD+ glycohydrolase. Inhibitors often mimic the quinoline/nicotinamide core of the NAD+ substrate.
The Experiment
Researchers synthesized a series of 4-amino-8-quinoline derivatives to target the NAD+ binding site. The SAR study directly compared the 8-carboxamide hit compound against its 8-carboxylate (and ester) analogues.
Data Summary
-
Target: Human CD38 (NAD+ binding pocket).
-
Scaffold: 4-amino-2,6-dimethylquinoline.
| Compound Derivative | R-Group at Position 8 | Binding Affinity ( | Activity Status |
| Compound 1a | –CONH₂ (Carboxamide) | < 100 nM | Highly Potent |
| Compound 2d | –COOCH₃ (Methyl Ester) | > 10,000 nM | Inactive / Weak |
| Compound 2-Acid | –COO⁻ (Carboxylate) | > 30,000 nM | Inactive |
Mechanistic Insight
The 8-carboxamide nitrogen (–NH₂) forms a critical hydrogen bond with the backbone carbonyl of Glu226 (or equivalent residues in the active site), while the carbonyl oxygen accepts a hydrogen bond from Trp125 .
-
Failure of Carboxylate: The 8-carboxylate lacks the –NH₂ donor. Consequently, it cannot form the stabilizing H-bond with Glu226. Furthermore, the negative charge repels the electron-rich environment of the catalytic residue, leading to a complete loss of potency (>300-fold reduction).
Part 3: Visualization of Binding Logic
The following diagram illustrates the "Nicotinamide Mimicry" mechanism that privileges 8-carboxamide over 8-carboxylate in NAD+-dependent enzymes (CD38, PARP).
Figure 1: Mechanistic comparison of binding modes. The green path represents the stable "dual-anchor" binding of the carboxamide. The red path highlights the missing interaction and repulsion causing the carboxylate's failure.
Part 4: Experimental Protocols
To validate these findings in your own scaffold, follow these self-validating protocols for synthesis and affinity testing.
Synthesis: Conversion of 8-Carboxylate to 8-Carboxamide
Objective: Synthesize the high-affinity amide from the low-affinity acid precursor to prove the SAR.
Reagents:
-
Starting Material: 8-quinolinecarboxylic acid derivative.[1][2][3]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Amine Source: Ammonium chloride (
) or 0.5M Ammonia in Dioxane. -
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Protocol:
-
Activation: Dissolve 1.0 eq of 8-carboxylic acid in anhydrous DMF (0.1 M concentration). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Amidation: Add 3.0 eq of
(solid) or ammonia solution. -
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: Acid M+H - 1 + 16? No, Acid [-OH] + [-NH2] = Mass - 1). Correction: Mass shift is Acid (
) to Amide ( ). . Actually: (45) (44). Net mass change: -1 Da . -
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted acid), then brine. Dry over . -
Validation: The product should be neutral/basic. Unreacted carboxylic acid would remain in the aqueous basic layer during workup, ensuring the isolated organic layer contains only the amide.
Binding Affinity Assay (Fluorescence Polarization)
Objective: Quantify
Materials:
-
Recombinant Protein (e.g., CD38 or PARP1).
-
Fluorescent Tracer (e.g., Fluorescein-NAD+ analogue).
-
Test Compounds (8-carboxamide vs 8-carboxylate).
Workflow:
-
Titration: Prepare a 10-point serial dilution of the 8-carboxamide and 8-carboxylate compounds (Range: 1 nM to 100
M) in assay buffer (50 mM Tris, pH 7.4). -
Incubation: Mix protein (at
concentration of tracer) with tracer (10 nM) and test compounds. Incubate for 30 mins at RT. -
Measurement: Read Fluorescence Polarization (Ex 485nm / Em 528nm).
-
Analysis: Plot mP vs. log[Concentration].
-
Success Criteria: The 8-carboxamide should show a sigmoidal dose-response curve with low
. The 8-carboxylate should show a flat line or a curve shifted significantly to the right (high ).
-
Part 5: References
-
Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Source: Journal of Medicinal Chemistry / ResearchGate URL:[Link]
-
Redefining the structure-activity relationships of 2,6-methano-3-benzazocines (8-Carboxamidocyclazocine studies). Source: Bioorganic & Medicinal Chemistry / PubMed URL:[Link]
-
Structural Implications for Selective Targeting of PARPs (Nicotinamide mimicry). Source: Frontiers in Oncology URL:[Link]
-
Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. Source: ACS Omega URL:[Link]
Sources
- 1. Quinoline-8-carboxylic acid | CAS#:86-59-9 | Chemsrc [chemsrc.com]
- 2. US20210087290A1 - Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases - Google Patents [patents.google.com]
- 3. WO2019020643A1 - Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases - Google Patents [patents.google.com]
Comparative Guide: Western Blot Analysis of Pathway Inhibition by Pyrrolo[1,2-a]pyrazine Compounds
Executive Summary: The Scaffold Advantage
Pyrrolo[1,2-a]pyrazine derivatives (NPPs) have emerged as a privileged scaffold in medicinal chemistry, distinct from the classic quinazoline or pyrimidine-based kinase inhibitors. Unlike first-generation inhibitors that often suffer from poor solubility or aggressive off-target toxicity, NPPs offer a tunable "fused-heterocycle" geometry that allows for dual-targeting capability—specifically bridging the PI3K/Akt/mTOR pathway and PIM kinase family.
This guide provides a rigorous framework for validating these compounds using Western Blotting. We move beyond simple "band density" to analyzing phosphorylation cascades, distinguishing between cytostatic pathway modulation and cytotoxic induction.
Why This Comparison Matters
| Feature | Standard Inhibitors (Wortmannin/Rapamycin) | Novel Pyrrolo[1,2-a]pyrazines (NPPs) |
| Primary Target | Single node (PI3K or mTORC1) | Multi-node potential (PI3K + PIM1/2) |
| Resistance Profile | High (Feedback loop activation of Akt) | Low (Dual-inhibition prevents feedback) |
| Solubility | Low (Wortmannin is unstable in aqueous media) | Tunable (Scaffold allows polar substitutions) |
Mechanistic Basis & Signaling Topology
To interpret your Western blots, you must understand the signal flow. NPPs often act as ATP-competitive inhibitors. The diagram below illustrates the critical phosphorylation nodes you must probe to differentiate NPP activity from standard reference compounds.
Diagram 1: The Target Signaling Cascade
This diagram maps the PI3K/Akt/mTOR axis and the parallel PIM kinase pathway, highlighting specific phosphorylation sites for Western blot detection.
Caption: Dual-pathway map showing NPP intervention points vs. standard inhibitors (Wortmannin/Rapamycin).
Comparative Performance Analysis
The following data synthesizes typical performance metrics of Pyrrolo[1,2-a]pyrazine derivatives (e.g., Compound 6x series) against industry standards.
Table 1: Western Blot Readout Comparison
| Target Marker | Phospho-Site | Wortmannin (1 µM) | Rapamycin (100 nM) | NPP Derivative (1 µM) | Interpretation |
| p-Akt | Thr308 | ↓↓↓ (Abolished) | – (No change) | ↓↓ (Strong reduction) | Indicates upstream PI3K inhibition. |
| p-Akt | Ser473 | ↓↓↓ | ↑ (Feedback Loop) | ↓↓ | NPPs often avoid the mTORC2 feedback loop seen with Rapalogs. |
| p-S6 | Ser235/236 | ↓↓ | ↓↓↓ (Abolished) | ↓↓ | Downstream confirmation of mTOR blockade. |
| p-BAD | Ser112 | – | – | ↓↓ | Critical differentiator: Indicates PIM kinase inhibition unique to NPPs. |
| Cleaved PARP | N/A | + (Weak) | – | +++ (Strong) | NPPs often induce apoptosis more potently than cytostatic Rapalogs. |
Expert Insight: If your NPP treatment reduces p-S6 but increases p-Akt (Ser473), you are likely seeing a feedback loop similar to Rapamycin. However, most Pyrrolo[1,2-a]pyrazines are designed to be ATP-competitive dual inhibitors, which should suppress both signals.
Methodological Deep Dive: The Self-Validating Protocol
To generate publication-quality data, the experimental design must account for the rapid kinetics of phosphatase activity.
A. Lysis Buffer Selection (The "Make or Break" Step)
Do NOT use standard RIPA buffer without modification. The high salt in RIPA can sometimes dissociate weak kinase-substrate complexes, but for Westerns, we prioritize solubilization.
-
Recommended: Modified RIPA (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS).
-
Critical Additives (Freshly Added):
-
Phosphatase Inhibitor Cocktail 2 & 3: Must include Sodium Orthovanadate (Na3VO4) and Sodium Fluoride (NaF).
-
Protease Inhibitors: PMSF (1 mM) added immediately before use.
-
B. Experimental Workflow
This workflow ensures that any reduction in signal is due to drug activity, not protein degradation.
Diagram 2: Validated Western Blot Workflow
A decision tree for sample preparation and normalization.
Caption: Optimized workflow emphasizing the divergence in blocking buffers for phospho- vs. total-protein detection.
C. Critical Protocol Nuances
-
Serum Starvation: For clear pathway inhibition data, serum-starve cells (0.5% FBS) for 12 hours prior to treatment. This reduces basal phosphorylation noise. Then, stimulate with EGF or Insulin (100 ng/mL) for 15 minutes after drug pre-treatment (1-2 hours) to test the compound's ability to block acute activation.
-
Blocking Buffer: Never use non-fat dry milk for phospho-antibodies (e.g., p-Akt). Milk contains casein, a phosphoprotein that causes high background. Use 5% BSA in TBST.
-
Membrane Stripping: Do not strip and re-probe phospho-proteins on the same blot if possible. It is scientifically superior to run duplicate gels: one for Phospho-Akt, one for Total-Akt. If you must strip, probe Phospho first.
Troubleshooting & Optimization
Issue: "Hook Effect" or Biphasic Response.
-
Observation: Low doses of NPP inhibit p-Akt, but high doses seem to restore it.
-
Cause: Solubility precipitation at high concentrations or off-target inhibition of phosphatases (e.g., PP2A).
-
Solution: Verify compound solubility in DMSO/Media. Ensure final DMSO concentration is <0.1%.
Issue: Uneven Loading Controls (GAPDH/Actin).
-
Cause: Cytotoxicity of NPPs can alter cytoskeletal protein expression in long-term (24h+) assays.
-
Solution: Use Total Protein Normalization (TPN) via stain-free gels or Ponceau S staining instead of relying solely on housekeeping proteins for cytotoxic compounds.
References
-
Rashed, M. et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters.[1][2]
-
BenchChem Application Note. (2025). Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment.[3][4]
-
Fouad, M. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Pharmaceuticals.[5][6][7]
-
Singh, S. et al. (2021).[8] Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy.[8][9] Medicinal Chemistry Research.[10]
-
Pierre, F. et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases.[11][12] Bioorganic & Medicinal Chemistry.[2][6][11]
Sources
- 1. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Pyrrolo[1,2-a]pyrazine-8-carboxamide Bioassays
This guide provides an in-depth analysis of the critical factors influencing the reproducibility of bioassays for Pyrrolo[1,2-a]pyrazine-8-carboxamide and its derivatives. As a class of compounds with diverse and potent biological activities, including anticancer, antifungal, and anxiolytic properties, the ability to generate consistent and reliable data is paramount for advancing research and development.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.
Understanding the Landscape of Pyrrolo[1,2-a]pyrazine Bioassays
The pyrrolo[1,2-a]pyrazine scaffold is a versatile pharmacophore, with derivatives demonstrating a range of biological effects.[1][2] Consequently, a variety of bioassays are employed to characterize their activity. The choice of assay is dictated by the putative mechanism of action and the therapeutic area of interest. Common assays include:
-
Cell Viability and Cytotoxicity Assays: These are fundamental for assessing the anticancer potential of Pyrrolo[1,2-a]pyrazine derivatives.[6][7] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a frequently used colorimetric method to evaluate cell viability.[6]
-
Antimicrobial Susceptibility Testing: For derivatives with suspected antibacterial or antifungal properties, assays determining the minimum inhibitory concentration (MIC) are standard.[2][3]
-
Enzyme Inhibition Assays: Given that some derivatives act as kinase inhibitors, in vitro assays with purified enzymes are crucial for determining inhibitory potency (e.g., IC50 values).[2][8]
-
Receptor Binding Assays: For compounds targeting specific receptors, such as the translocator protein (TSPO) in the context of anxiolytic activity, competitive binding assays are employed.[4][5]
-
In Vivo Efficacy Studies: Preclinical animal models are used to evaluate the therapeutic potential of lead compounds in a whole-organism context.[9][10]
The Pillars of Bioassay Reproducibility
Reproducibility in cell-based assays is a well-documented challenge, with variability arising from biological, technical, and procedural sources.[11][12] To address this, a systematic approach grounded in best practices is essential. The following sections detail the critical pillars for ensuring the reproducibility of Pyrrolo[1,2-a]pyrazine-8-carboxamide bioassays.
Reagent and Consumable Standardization
Consistency in reagents is a cornerstone of reproducible research.[13] It is imperative to:
-
Use High-Quality, Certified Reagents: Whenever possible, utilize reagents from reputable suppliers with documented quality control procedures.[13]
-
Maintain Detailed Records: Document the manufacturer, lot number, and expiration date of all reagents, including cell culture media, serum, and the test compound itself.
-
Proper Storage and Handling: Adhere strictly to the recommended storage conditions for all reagents to prevent degradation.[13] For the test compound, ensure it is properly dissolved, and the solvent (e.g., DMSO) is of high purity and used at a consistent, non-toxic final concentration.[11]
Cell Line Authentication and Management
The choice and handling of cell lines are critical variables in cell-based assays.[14][15]
-
Cell Line Authentication: Regularly authenticate cell lines using methods such as short tandem repeat (STR) profiling to ensure their identity and rule out cross-contamination.[14]
-
Standardized Cell Culture Practices: Establish and adhere to standard operating procedures (SOPs) for cell culture, including passage number limits, seeding densities, and media composition.[12][14] Phenotypic drift can occur with increasing passage number, leading to altered drug responses.[14]
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as this can significantly impact cellular physiology and experimental outcomes.
Assay Protocol and Execution
The experimental protocol itself is a major source of potential variability.
-
Detailed and Unambiguous SOPs: Develop comprehensive SOPs that leave no room for ambiguity. This includes precise details on incubation times, temperatures, and concentrations.
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a frequent cause of error.[16] Employ calibrated pipettes and standardized techniques, such as reverse pipetting for viscous solutions, to ensure accurate and consistent liquid handling.[16]
-
Plate Layout and Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter may experience greater evaporation, leading to altered cell growth and compound concentrations.[11] It is often recommended to fill the outer wells with a sterile liquid like PBS and not use them for experimental data points.[11]
Equipment and Instrumentation
Proper maintenance and calibration of laboratory equipment are non-negotiable for reproducible results.[13]
-
Regular Calibration: Regularly calibrate all equipment, including pipettes, incubators (for temperature and CO2 levels), and plate readers.
-
Consistent Instrumentation: Where possible, use the same instrument for a series of related experiments to avoid inter-instrument variability. If different instruments must be used, a bridging study should be performed.[15]
A Comparative Framework for Pyrrolo[1,2-a]pyrazine-8-carboxamide Bioassays
The following table provides a comparative overview of common bioassays relevant to Pyrrolo[1,2-a]pyrazine-8-carboxamide, highlighting key parameters and considerations for reproducibility.
| Bioassay Type | Primary Endpoint | Key Reproducibility Parameters | Alternative/Orthogonal Assays |
| MTT Cell Viability Assay | Cell metabolic activity (indirect measure of viability) | Cell seeding density, incubation time with compound and MTT reagent, formazan solubilization time. | CellTiter-Glo® (ATP-based), Real-time cytotoxicity assays (e.g., impedance-based). |
| Kinase Inhibition Assay (e.g., FGFR) | IC50 (half-maximal inhibitory concentration) | Enzyme and substrate concentrations, ATP concentration, incubation time, detection method. | Cellular thermal shift assay (CETSA), Western blotting for downstream signaling. |
| Antimicrobial Broth Microdilution | MIC (minimum inhibitory concentration) | Inoculum density, media composition, incubation conditions (time, temperature, atmosphere). | Disk diffusion assay, agar dilution. |
| TSPO Receptor Binding Assay | Ki (inhibitor constant) | Radioligand concentration and specific activity, non-specific binding determination, incubation time. | Functional assays measuring downstream effects of TSPO modulation. |
Experimental Protocols for Enhanced Reproducibility
Standardized Protocol for MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest cells during the exponential growth phase.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Avoid using the perimeter wells to mitigate edge effects; fill these with 100 µL of sterile PBS.[11]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Pyrrolo[1,2-a]pyrazine-8-carboxamide in sterile DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently shake the plate to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Workflow for Bioassay Validation
Bioassay validation ensures that the analytical method is suitable for its intended purpose.[17][18][19]
Caption: A three-phase workflow for robust bioassay validation.
Data Analysis and Interpretation
Standardized data analysis is the final, critical step in ensuring reproducibility.
-
Curve Fitting: For dose-response assays, use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic model) to determine parameters like EC50 or IC50.
-
Statistical Analysis: Clearly define the statistical tests that will be used to compare different treatment groups.
-
Outlier Identification: Establish and consistently apply a statistically valid method for identifying and handling outliers.[15]
Signaling Pathways and Experimental Workflows
To provide a more concrete example, consider a hypothetical scenario where a Pyrrolo[1,2-a]pyrazine-8-carboxamide derivative is being investigated as an inhibitor of the FGFR signaling pathway, which is implicated in some cancers.[8]
Caption: Hypothetical inhibition of the FGFR signaling pathway.
References
-
BioPharm International. (2020, November 12). Essentials in Bioassay Development. [Link]
-
Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. [Link]
-
ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?. [Link]
-
PubMed. (2021, September 16). Treating Cells as Reagents to Design Reproducible Assays. [Link]
-
BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]
-
Sartorius. (n.d.). Impact of Pipetting Errors on Reproducibility of Cell-Based Assays. [Link]
-
INTEGRA Biosciences. (2021, October 19). Improving the reproducibility of cell culture handling. [Link]
-
Taylor & Francis Online. (2019, August 5). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]
-
FDCELL. (2025, July 23). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]
-
FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Asian Journal of Pharmaceutics. (2016, August 12). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. [Link]
-
ResearchGate. (2025, February). The synthesis of pyrrolo [1,2-a] pyrazine from pyrrole. [Link]
-
PubMed. (2019, June 1). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. [Link]
-
ResearchGate. (2021, September 17). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]
-
PubMed. (2025, February 13). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. [Link]
-
ResearchGate. (2025, August 6). Design, Synthesis, and Study of Anxiolytic Activity of New Pyrrolo[1,2-a]Pyrazine-Containing TSPO Ligands. [Link]
-
PubMed. (2015, July 1). Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. [Link]
-
ScienceDirect. (2014, October 1). Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: Synthesis and anticonvulsant evaluation in animal models of epilepsy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. kosheeka.com [kosheeka.com]
- 14. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. sartorius.com [sartorius.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 19. fda.gov [fda.gov]
Safety Operating Guide
Pyrrolo[1,2-a]pyrazine-8-carboxamide: Proper Disposal & Handling Procedures
[1]
Part 1: Executive Safety Summary (Immediate Action Card)
Warning: Pyrrolo[1,2-a]pyrazine-8-carboxamide is a fused heterocyclic scaffold often utilized in kinase inhibitor and antitumor research. Treat as a high-potency bioactive compound until specific toxicological data proves otherwise.
| Parameter | Critical Directive |
| Primary Hazard | Potential Bioactive Agent (Kinase Inhibition). Irritant to mucous membranes. |
| Disposal Method | High-Temperature Incineration (via licensed hazardous waste contractor). |
| Drain Disposal | STRICTLY PROHIBITED. Do not release into sewer systems or waterways.[1] |
| Spill Response | Isolate area.[1] Use HEPA-filtered vacuum or wet-wiping methods. Do not dry sweep. |
| Storage | Cool, dry place (2-8°C typical for amides), protected from light and moisture. |
Part 2: Chemical Identity & Hazard Assessment[4][5]
To dispose of a chemical safely, one must understand its reactivity and biological potential. Pyrrolo[1,2-a]pyrazine-8-carboxamide is a bicyclic heterocycle containing a pyrrole ring fused to a pyrazine ring.
Technical Profile
-
Chemical Class: Fused Heterocyclic Carboxamide.
-
Structural Significance: This scaffold acts as a bioisostere for purines and is frequently found in PARP inhibitors and kinase inhibitors .
-
Physical State: Typically an off-white to yellow solid.
-
Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and Methanol.
Hazard Anticipation (The Precautionary Principle)
Unlike common reagents, this compound is likely a drug candidate intermediate . Specific SDS data may be sparse. Therefore, we apply the SafeBridge Band 3 default handling standard:
-
Inhalation: High risk of respiratory sensitization or systemic toxicity if aerosolized.
-
Skin Contact: Potential for transdermal absorption due to the lipophilic nature of the pyrazine ring.
-
Environmental: High persistence potential; likely toxic to aquatic life (H411/H412).
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (USA) and REACH (EU) standards for hazardous organic waste.
Solid Waste (Pure Compound)
Objective: Complete thermal destruction.
-
Containment: Place the solid substance in a clear, wide-mouth polyethylene or glass jar .
-
Labeling: Affix a hazardous waste label.
-
Must include: Full chemical name (No abbreviations), CAS # (if available, e.g., analog 158945-78-9), and hazard warnings ("Toxic," "Irritant").
-
-
Segregation: Segregate into Waste Stream A (Solid Organics) .
-
Do not mix with: Oxidizers, strong acids, or sharps.
-
-
Final Disposal: Transfer to a licensed waste contractor for incineration with afterburner and scrubber .
Liquid Waste (Mother Liquors & Solutions)
Objective: Prevent precipitation in waste lines and ensure solvent compatibility.
-
Solvent Identification: Identify the carrier solvent (e.g., DMSO, Methanol).
-
Collection: Pour into a High-Density Polyethylene (HDPE) carboy designated for "Halogenated" or "Non-Halogenated" solvents (depending on the solvent, not the solute).
-
Note: If dissolved in DMSO, use the "Non-Halogenated" stream unless mixed with chloroform/DCM.
-
-
Rinsing: Triple-rinse the original reaction vessel with the compatible solvent. Add rinsate to the waste carboy.
-
PH Check: Ensure the waste mixture is neutral (pH 6-8) to prevent exothermic reactions in the drum.
Contaminated Consumables (Sharps & Solids)
Objective: Protect downstream handlers from puncture and exposure.
-
Glassware/Vials: Triple rinse with solvent (collect rinsate as above). Defaced vials go to Glass Waste .
-
Syringes/Needles: Immediate disposal in Red Biohazard/Sharps Bin . Do not recap.
-
Gloves/Wipes: Place in a Yellow Chemically Contaminated Solids bag (double-bagged).
Part 4: Waste Stream Decision Matrix (Visualization)
This logic flow ensures you select the correct disposal path for every form of the waste.
Figure 1: Waste Stream Decision Matrix for Pyrrolo[1,2-a]pyrazine-8-carboxamide.
Part 5: Spill Response Mechanism
In the event of a powder spill outside a fume hood, execute the S.I.P. (Secure, Isolate, Purify) protocol.
-
Secure (PPE): Immediately don double nitrile gloves , safety goggles, and a P100/N95 respirator .
-
Isolate: Evacuate non-essential personnel. Mark the zone.
-
Purify (Cleanup):
-
Do NOT dry sweep. This generates toxic dust.
-
Cover the spill with wet paper towels (soaked in water or mild detergent) to dampen the powder.
-
Scoop the damp material into a wide-mouth waste jar.
-
Wipe the surface 3 times with 70% Ethanol or a detergent solution.
-
Dispose of all cleanup materials as Solid Hazardous Waste .
-
Part 6: Regulatory Compliance & References[1][5][6]
Regulatory Context
-
USA (EPA/RCRA): This compound is not explicitly P-listed or U-listed, but must be characterized as Characteristic Hazardous Waste (Toxic/Reactive) if specific data is absent. Use code D001 (Ignitable) if in flammable solvent, or general "Hazardous Waste" designation.
-
EU (REACH): Ensure disposal via a certified facility in accordance with Directive 2008/98/EC.
References
Comprehensive Guide to Personal Protective Equipment for Handling Pyrrolo[1,2-a]pyrazine-8-carboxamide
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Risk Mitigation
Given the absence of a specific Safety Data Sheet (SDS) and Occupational Exposure Limit (OEL) for Pyrrolo[1,2-a]pyrazine-8-carboxamide, its potential for cytotoxicity and other biological activities must be assumed. Derivatives of the parent scaffold, pyrrolo[1,2-a]pyrazine, have been investigated for their cytotoxic effects against various cancer cell lines, indicating that this class of compounds can be biologically active.[2] Consequently, the primary risk is exposure via inhalation of airborne particles, skin contact, or accidental ingestion.[3]
Core Principle: All handling of Pyrrolo[1,2-a]pyrazine-8-carboxamide must occur within designated and controlled environments to minimize exposure.[1]
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Primary containment is achieved through properly designed and functioning engineering controls. The choice of control is dictated by the nature of the procedure being performed.
| Operation | Primary Engineering Control | Rationale |
| Weighing and Aliquoting Solids | Ventilated Laminar Flow Enclosure or Glove Box | Prevents the dispersion of fine powders, a significant inhalation risk.[3] A vented balance safety enclosure with a HEPA filter is crucial for both user safety and weighing accuracy.[1] |
| Handling Solutions | Certified Chemical Fume Hood | A standard fume hood provides adequate protection from vapors and aerosols when working with solutions of the compound. |
| High-Concentration or High-Energy Operations | Closed Systems (Isolators) | For procedures with a high potential for aerosol generation, a glove box or isolator offers the highest level of containment.[4] |
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE ensemble is required for all work with Pyrrolo[1,2-a]pyrazine-8-carboxamide. The following provides a step-by-step guide to donning and doffing PPE.
Eye and Face Protection
-
Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement at all times in the laboratory.[5]
-
Enhanced Protection: When there is a risk of splashes or handling larger quantities, chemical splash goggles should be worn.[5] For significant splash hazards outside of a fume hood, a full-face shield must be used in conjunction with safety glasses or goggles.[5][6]
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned, with sleeves rolled down.[5]
-
Coveralls: For procedures involving significant quantities of the solid or with a high risk of contamination, disposable coveralls worn over normal lab attire are recommended.[6]
-
Footwear: Closed-toe shoes are mandatory. No open-toed shoes or sandals are permitted in the laboratory.[5]
Hand Protection
Double-gloving is mandatory to provide a barrier against both chemical and physical contamination.
-
Inner Gloves: The first pair of gloves should be a comfortable, dexterous nitrile glove.
-
Outer Gloves: The outer pair should be a chemical-resistant glove. The choice of material depends on the solvent being used. For unknown compounds, a robust choice is a nitrile or neoprene glove. Always check the manufacturer's glove compatibility chart for the specific solvents in use.
-
Glove Change Protocol: Change outer gloves immediately if contamination is suspected. If the inner glove may be contaminated, move to a designated doffing area, remove all PPE, and wash hands thoroughly before re-gloving.
Respiratory Protection
The need for respiratory protection is determined by the engineering controls in place and the nature of the work.
-
Standard Operations in a Fume Hood/Isolator: If all handling of solids and solutions is performed within a certified and properly functioning fume hood or isolator, respiratory protection is typically not required.
-
Potential for Aerosolization Outside of Primary Containment: In the event of a spill or if there is a potential for airborne particles outside of a containment device, a NIOSH-approved respirator is necessary.[7] A full-face or half-mask air-purifying respirator with an organic vapor cartridge and a P100 particulate filter is a suitable choice.[8] All personnel requiring the use of a respirator must be fit-tested and trained in its proper use and maintenance.
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of engineering controls and PPE.
Caption: Decision workflow for selecting appropriate engineering controls and PPE.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent cross-contamination and environmental release.
-
Surface Decontamination: All surfaces and equipment should be decontaminated after use. A suitable method is to wipe down surfaces with a solution of 70% ethanol or another appropriate laboratory disinfectant, followed by a final wipe-down with a cleaning agent to remove any residual compound.
-
Waste Disposal: All solid waste, including contaminated gloves, wipes, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[1] Liquid waste containing Pyrrolo[1,2-a]pyrazine-8-carboxamide should be collected in a separate, sealed hazardous waste container. Follow all local, regional, and national regulations for hazardous waste disposal.[9]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
-
Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an absorbent material. If the spill involves a solid, carefully clean it up with a HEPA-filtered vacuum or wet-wiping to avoid raising dust. For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.
References
- The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins.
- Applied Chemistry Today Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazine- 2,3-dicarboxylate derivatives 8a-8s and tetrahydropyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives 10a- 10q as potent cytotoxic compounds.
- Potent compound safety in the laboratory - tks | publisher, event organiser, media agency - Teknoscienze.
- Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab.
-
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
- Handling & Processing of Potent Compounds: A Holistic Approach - IPS.
-
SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS - Aenova Group. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC. Available at: [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities - ResearchGate. Available at: [Link]
-
Personal Protective Equipment | US EPA. Available at: [Link]
- Safety Data Sheet - ChemScene.
-
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | C10H16N2O2 | CID - PubChem. Available at: [Link]
-
Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem - NIH. Available at: [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Available at: [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. Available at: [Link]
- Safety Data Sheet - Key Organics.
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 3. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 4. aenova-group.com [aenova-group.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. americanchemistry.com [americanchemistry.com]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
- 11. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
